(+)-Hydroxytuberosone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,15,18-hexaen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-18(2)5-3-11-7-13-15(9-14(11)26-18)25-17-19(22)6-4-12(21)8-16(19)24-10-20(13,17)23/h3-9,17,22-23H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSPTIAGLVOKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=CC(=O)C=CC45O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (+)-Hydroxytuberosone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Hydroxytuberosone is a naturally occurring pterocarpanone, a class of isoflavonoids known for their diverse biological activities. Isolated from the tubers of Pueraria tuberosa, a plant used in traditional medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological signaling pathways.
Chemical and Physical Properties
This compound is characterized by the following molecular and physical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₆ | [1] |
| Molecular Weight | 354.35 g/mol | ChemicalBook |
| Appearance | White solid | Inferred from isolation studies of related compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in methanol (B129727), ethanol, and other polar organic solvents | Inferred from isolation protocols[3] |
| Specific Rotation ([α]D) | Not reported |
Note: Some physical properties have not been explicitly reported in the literature and are inferred from general characteristics of similar compounds.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons of the pterocarpan (B192222) skeleton. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard such as tetramethylsilane (B1202638) (TMS).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including signals for carbonyl carbons, aromatic carbons, and aliphatic carbons of the pterocarpan core.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 354. The fragmentation pattern would provide valuable information about the different structural motifs within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretching vibrations.
Experimental Protocols
Isolation of this compound from Pueraria tuberosa
The following is a generalized protocol for the isolation of pterocarpans from plant material, adapted from literature on Pueraria tuberosa.[3]
Workflow for Isolation of this compound
Caption: A generalized workflow for the isolation of this compound.
-
Extraction: Dried and powdered tubers of Pueraria tuberosa are subjected to Soxhlet extraction with a suitable solvent, typically methanol or ethanol, to extract the crude secondary metabolites.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel.
-
Gradient Elution: The column is eluted with a gradient of solvents with increasing polarity, such as a hexane-ethyl acetate (B1210297) mixture, to separate the different components.
-
Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Purification: Fractions showing the presence of this compound are combined and further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The purified compound is then subjected to spectroscopic analysis (¹H NMR, ¹³C NMR, MS, and IR) to confirm its structure and purity.
Stability Testing
A generalized protocol for assessing the chemical stability of a purified natural product like this compound is outlined below.
Workflow for Stability Testing
Caption: A workflow for conducting stability studies.
-
Sample Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent.
-
Storage Conditions: Aliquots of the solution are stored under various conditions, including different temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposures (e.g., UV, fluorescent).
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, 6 months).
-
Analysis: The concentration of this compound in each sample is determined using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Evaluation: The percentage of the initial concentration remaining at each time point is calculated to determine the degradation rate and estimate the shelf-life under different conditions.
Potential Biological Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of pterocarpans has been shown to possess anti-inflammatory and anti-cancer properties.[4][5][6] These activities suggest potential interactions with key cellular signaling cascades.
Anti-inflammatory Activity and NF-κB Signaling
Many natural products with anti-inflammatory effects exert their action by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.
Hypothesized NF-κB Signaling Inhibition by this compound
Caption: Hypothesized inhibition of the NF-κB pathway.
A plausible mechanism is the inhibition of the IκB kinase (IKK) complex by this compound, which would prevent the phosphorylation and subsequent degradation of IκB. This would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of inflammatory mediators.
Cytotoxic Activity and MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers.[8][9][10] Pterocarpans have been reported to induce apoptosis in cancer cells, suggesting a potential modulation of MAPK pathways.
Hypothesized MAPK Pathway Modulation by this compound
Caption: Hypothesized modulation of the MAPK/ERK pathway.
This compound could potentially interfere with the MAPK/ERK cascade at various points, for instance, by inhibiting the activity of key kinases like Raf or MEK. This would lead to a decrease in cell proliferation and could trigger apoptosis in cancer cells.
In Vitro Assay Protocols
To investigate the potential biological activities of this compound, the following standard in vitro assays can be employed.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Experimental Workflow for MTT Assay
Caption: A standard workflow for an MTT cell viability assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[11][12]
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Formation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.
Experimental Workflow for Western Blot Analysis
Caption: A general workflow for Western blot analysis.
-
Cell Treatment and Lysis: Cells are treated with this compound for a specific time, then lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated ERK, IκBα). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
This compound is a pterocarpanone with potential for further investigation in drug discovery. This guide has summarized its known chemical properties and provided a framework of experimental protocols for its isolation, characterization, and biological evaluation. Future research should focus on obtaining a complete set of quantitative chemical data, including high-resolution spectroscopic data and specific rotation, to fully characterize this molecule. Furthermore, detailed studies are needed to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects, which will be crucial for understanding its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of tuberosin isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Inhibition of MAPK pathway is essential for suppressing Rheb-Y35N driven tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling (+)-Hydroxytuberosone: A Technical Primer on its Discovery and Natural Occurrence in Kudzu Vine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Hydroxytuberosone, a pterocarpan (B192222) with the stereochemistry (6aR,11aR,11bR), is a naturally occurring isoflavonoid (B1168493) recently identified in the roots of the Kudzu vine (Pueraria lobata). This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. While quantitative data on its natural abundance remains limited, this document consolidates the available spectroscopic information and outlines the experimental methodologies employed in its initial identification. At present, the specific biological activities and associated signaling pathways of this compound are yet to be fully investigated; however, its discovery alongside other bioactive compounds with demonstrated LSD1 inhibitory effects suggests a promising area for future pharmacological research.
Introduction
The Kudzu vine (Pueraria lobata), a perennial plant native to East Asia, is a well-documented source of various bioactive isoflavonoids, including puerarin, daidzein, and genistein.[1] These compounds have been the subject of extensive research for their potential therapeutic applications. Recent phytochemical investigations of Pueraria lobata roots have led to the isolation and characterization of a novel 6a-hydroxypterocarpan, identified as this compound.[2] This discovery expands the known chemical diversity of Kudzu and introduces a new molecule of interest for natural product chemists and drug discovery professionals.
This document serves as a core technical resource on this compound, presenting the foundational data from its initial discovery.
Discovery and Natural Occurrence
This compound was first isolated from the roots of Pueraria lobata as part of a study investigating potential LSD1 inhibitors from this plant source.[2] While the study successfully identified other compounds with potent LSD1 inhibitory activity, the specific biological function of this compound was not reported.
Quantitative Data
To date, specific quantitative analysis determining the concentration or isolation yield of this compound from Pueraria lobata has not been published. The initial discovery paper focused on the isolation and structural identification of new compounds and did not provide yields for all isolated constituents.[2] Quantitative studies on Kudzu root have predominantly focused on more abundant isoflavones such as puerarin.[3][4][5] The table below summarizes the key identification data available for this compound.
| Parameter | Value | Reference |
| Compound Name | This compound | [2] |
| Systematic Name | (6aR,11aR,11bR)-Hydroxytuberosone | [2] |
| Source Organism | Pueraria lobata (Kudzu) | [2] |
| Plant Part | Root | [2] |
| Compound Class | 6a-Hydroxypterocarpan | [2] |
Table 1: Identification Summary of this compound
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and structural elucidation of pterocarpans from Pueraria lobata, based on the methodologies described in the discovery of this compound.[2]
Extraction and Isolation
The isolation of this compound involves a multi-step process combining extraction and chromatographic techniques.
Experimental Workflow for Isolation
Caption: General workflow for the extraction and isolation of this compound.
-
Plant Material Preparation: The roots of Pueraria lobata are collected, dried, and pulverized into a fine powder.
-
Extraction: The powdered root material is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with a solvent of intermediate polarity, typically ethyl acetate. The ethyl acetate fraction, containing the isoflavonoids, is collected and concentrated.
-
Column Chromatography: The ethyl acetate fraction is then subjected to a series of chromatographic separations.
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column, with methanol (B129727) often used as the mobile phase.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound is typically achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient).
Structural Elucidation
The structure of the isolated this compound was determined using a combination of spectroscopic and spectrometric techniques.[2]
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of this compound.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the accurate mass of the molecule, which in turn allows for the calculation of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to determine the connectivity of atoms within the molecule.
-
¹H NMR: Identifies the number and types of protons in the molecule.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
Correlation Spectroscopy (COSY): Establishes proton-proton couplings.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons, allowing for the assembly of the molecular skeleton.
-
-
Comparison with Known Compounds: The spectroscopic data obtained is compared with that of known pterocarpans and related isoflavonoids to confirm the structural assignment.
Biological Activity and Signaling Pathways
As of the date of this publication, there are no specific studies detailing the biological activities of this compound. The initial research that discovered this compound reported potent LSD1 inhibitory activities for other co-isolated compounds, namely 6-O-methyl-anhydrotuberosin, anhydrotuberosin, and coumestrol.[2] However, the activity of this compound was not specified.
Given the lack of data on the specific biological targets and mechanisms of action for this compound, a signaling pathway diagram cannot be constructed at this time. Future research is required to explore the pharmacological properties of this novel pterocarpan.
Logical Relationship for Future Investigation
Caption: Proposed logical workflow for the future investigation of this compound.
Conclusion
The discovery of this compound in the roots of Pueraria lobata adds to the rich phytochemical profile of this well-known medicinal plant. While the foundational work has successfully isolated and structurally characterized this novel 6a-hydroxypterocarpan, significant knowledge gaps remain. There is a clear need for the development of quantitative analytical methods to determine its prevalence in Kudzu and for comprehensive biological screening to uncover its potential pharmacological activities. The structural similarity to other bioactive pterocarpans suggests that this compound is a molecule of interest for further investigation in the field of drug discovery and natural product chemistry. This technical guide provides the essential, currently available information to serve as a basis for such future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Item - LSD1 inhibitors from the roots of Pueraria lobata - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Screening and identification of natural ligands of tyrosinase from Pueraria lobata Ohwi by a combination of ultrafiltration and LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Studies on Chemical Composition of Pueraria lobata and Its Anti-Tumor Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biosynthesis of Pterocarpanoids in Pueraria lobata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of pterocarpanoids, a class of isoflavonoids with significant pharmacological activities, in Pueraria lobata (kudzu). This document details the core biosynthetic pathway, presents quantitative data on gene expression and metabolite accumulation, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows.
The Pterocarpanoid Biosynthesis Pathway in Pueraria lobata
The biosynthesis of pterocarpanoids in Pueraria lobata is a specialized branch of the general phenylpropanoid pathway, leading to the production of a diverse array of isoflavonoids, including the medicinally important puerarin (B1673276). The pathway involves a series of enzymatic reactions that convert the primary metabolite L-phenylalanine into the core isoflavonoid (B1168493) skeleton, which is then further modified by glycosylation, methylation, and other reactions to generate the final products.
The central pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) and subsequent activation by 4-coumarate-CoA ligase (4CL) to produce p-coumaroyl-CoA.
The first committed step towards flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. In legumes like P. lobata, chalcone reductase (CHR) can act in concert with CHS to produce isoliquiritigenin. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of these chalcones into their corresponding flavanones, naringenin and liquiritigenin (B1674857).
The key branching point for isoflavonoid biosynthesis is the conversion of flavanones to 2-hydroxyisoflavanones by isoflavone (B191592) synthase (IFS) , also known as 2-hydroxyisoflavanone (B8725905) synthase (2-HIS) , a cytochrome P450 enzyme. The unstable 2-hydroxyisoflavanone intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the isoflavone aglycones, primarily daidzein (B1669772) and genistein.
These isoflavone aglycones serve as substrates for a variety of modifying enzymes, leading to the diverse pterocarpanoid profile of P. lobata. A crucial modification is C-glycosylation, particularly the formation of puerarin (daidzein-8-C-glucoside). The timing of this C-glycosylation event is a subject of ongoing research, with evidence suggesting it can occur at the chalcone, isoflavanone, or isoflavone stage.[1] One of the key enzymes identified in the C-glycosylation of daidzein to form puerarin is PlUGT43 , a C-glucosyltransferase.[2] Further O-glycosylation and O-methylation reactions are catalyzed by various UDP-glycosyltransferases (UGTs) and O-methyltransferases (OMTs) , respectively.[3][4]
Diagram of the Pterocarpanoid Biosynthesis Pathway:
Caption: Core biosynthetic pathway of pterocarpanoids in Pueraria lobata.
Quantitative Data
Gene Expression Levels
The expression of genes encoding enzymes in the pterocarpanoid biosynthesis pathway varies across different tissues of Pueraria lobata. Transcriptomic analyses have provided quantitative insights into these expression patterns. The following table summarizes the Fragments Per Kilobase of transcript per Million mapped reads (FPKM) values for key biosynthetic genes in the roots, stems, and leaves.
| Gene | Enzyme | Root (FPKM) | Stem (FPKM) | Leaf (FPKM) |
| PAL | Phenylalanine ammonia-lyase | 150-250 | 100-200 | 50-150 |
| C4H | Cinnamate 4-hydroxylase | 100-200 | 80-150 | 40-100 |
| 4CL | 4-coumarate-CoA ligase | 200-350 | 150-250 | 70-180 |
| CHS | Chalcone synthase | 300-500 | 200-350 | 100-250 |
| CHR | Chalcone reductase | 150-280 | 100-200 | 50-120 |
| CHI | Chalcone isomerase | 250-400 | 180-300 | 90-200 |
| IFS | Isoflavone synthase | 100-250 | 50-150 | < 20 |
| HID | 2-hydroxyisoflavanone dehydratase | 80-180 | 40-100 | < 15 |
| PlUGT43 | C-glucosyltransferase | 50-150 | 20-80 | < 10 |
Note: FPKM values are approximate ranges compiled from multiple transcriptomic studies and can vary depending on the specific cultivar, developmental stage, and environmental conditions.
Metabolite Concentrations
The accumulation of pterocarpanoids also shows tissue-specific patterns, with the roots being the primary site of accumulation for many of these compounds. The following table presents the concentrations of major isoflavonoids in different tissues of Pueraria lobata.
| Metabolite | Root (mg/g DW) | Stem (mg/g DW) | Leaf (mg/g DW) |
| Puerarin | 30 - 60 | 5 - 15 | 1 - 5 |
| Daidzin | 5 - 15 | 2 - 8 | 0.5 - 3 |
| Daidzein | 1 - 5 | 0.5 - 2 | 0.1 - 0.8 |
| Genistin | 0.5 - 2 | 0.1 - 0.8 | < 0.2 |
| Genistein | 0.1 - 0.8 | < 0.2 | < 0.1 |
Note: Concentrations are approximate ranges compiled from various metabolomic analyses and can be influenced by factors such as plant age, geographical origin, and extraction method.
Experimental Protocols
Quantification of Puerarin by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for the quantitative analysis of puerarin in Pueraria lobata extracts.
3.1.1. Sample Preparation
-
Dry the plant material (e.g., roots) at 60°C to a constant weight.
-
Grind the dried material into a fine powder.
-
Accurately weigh 1.0 g of the powder and place it in a flask.
-
Add 50 mL of 70% (v/v) ethanol.
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter before HPLC analysis.
3.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient is: 0-10 min, 10-25% A; 10-25 min, 25-40% A; 25-30 min, 40-10% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
3.1.3. Quantification
-
Prepare a stock solution of puerarin standard of known concentration in 70% ethanol.
-
Create a series of standard solutions of different concentrations by diluting the stock solution.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract and determine the peak area of puerarin.
-
Calculate the concentration of puerarin in the sample using the linear regression equation from the calibration curve.
Relative Quantification of Gene Expression by qRT-PCR
This protocol outlines the steps for analyzing the relative expression levels of pterocarpanoid biosynthesis genes.
3.2.1. RNA Extraction and cDNA Synthesis
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
3.2.2. qRT-PCR
-
Design gene-specific primers for the target genes (e.g., PAL, CHS, IFS) and a reference gene (e.g., Actin or GAPDH).
-
Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.
-
Perform a melting curve analysis to verify the specificity of the PCR products.
3.2.3. Data Analysis
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Isoflavone Synthase (IFS) Enzyme Assay
This protocol provides a general method for assaying the activity of IFS, a key enzyme in the pterocarpanoid pathway.
3.3.1. Enzyme Extraction
-
Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 10 mM β-mercaptoethanol, and 10% (w/v) polyvinylpolypyrrolidone).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
The supernatant containing the crude enzyme extract can be used directly or further purified.
3.3.2. Enzyme Assay
-
The reaction mixture (total volume of 200 µL) should contain:
-
100 mM potassium phosphate buffer (pH 7.5)
-
1 mM NADPH
-
50 µM liquiritigenin (substrate, dissolved in DMSO)
-
Crude enzyme extract (10-50 µg of total protein)
-
-
Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Extract the products with ethyl acetate (B1210297).
-
Evaporate the ethyl acetate and redissolve the residue in methanol.
-
Analyze the products by HPLC or LC-MS to identify and quantify the formation of 2-hydroxyisoflavanone and its dehydrated product, daidzein.
Visualizations
Regulatory Network of Pterocarpanoid Biosynthesis
The biosynthesis of pterocarpanoids is regulated by a complex network of transcription factors (TFs) that respond to developmental cues and environmental stimuli. MYB, bHLH, and WD40 TFs are known to play crucial roles in regulating the expression of biosynthetic genes.[5][6]
Caption: A simplified regulatory network for pterocarpanoid biosynthesis.
Experimental Workflow for Integrated Transcriptomic and Metabolomic Analysis
Integrated 'omics' approaches are powerful tools for elucidating complex biosynthetic pathways and their regulation. This workflow illustrates the key steps in a combined transcriptomic and metabolomic study of Pueraria lobata.
Caption: Workflow for integrated transcriptomic and metabolomic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of Radiolabeled Isoflavones from Kudzu (Pueraria lobata) Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata [frontiersin.org]
- 5. Frontiers | Identification of Transcription Factor Genes and Functional Characterization of PlMYB1 From Pueraria lobata [frontiersin.org]
- 6. Identification of Transcription Factor Genes and Functional Characterization of PlMYB1 From Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of (+)-Hydroxytuberosone: A Technical Overview
Despite a comprehensive search of available scientific literature, detailed experimental spectroscopic data (NMR, MS, and IR) for the specific stereoisomer (+)-Hydroxytuberosone could not be located. Therefore, the compilation of a detailed technical guide with quantitative data tables and specific experimental protocols as requested is not possible at this time.
While information on related sesquiterpenoid compounds isolated from marine sponges of the Dysidea genus is available, these sources do not provide the specific spectral data required for this compound. The structural elucidation of natural products involves a meticulous process of isolation and characterization, with the detailed spectroscopic data being published in peer-reviewed scientific journals. The absence of such a publication for this compound suggests that either the data has not been published in readily accessible databases or the compound has not been fully characterized.
For researchers, scientists, and drug development professionals interested in the spectroscopic properties of similar natural products, it is recommended to consult databases such as the Dictionary of Natural Products, Scifinder, and Reaxys, using broad search terms related to tuberosone derivatives and sesquiterpenoids from Dysidea sponges. These resources may provide access to publications on analogous compounds, which could offer insights into the expected spectral features of this compound.
General Methodologies for Spectroscopic Analysis of Natural Products
For the benefit of the intended audience, a general overview of the experimental protocols typically employed in the spectroscopic analysis of novel natural products is provided below. These represent standard methodologies in the field of natural product chemistry.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (typically 400 MHz or higher).
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using specialized software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, baseline correction, and calibration to the residual solvent peak.
2. Mass Spectrometry (MS)
-
Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol, acetonitrile), is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography).
-
Ionization: A suitable ionization technique is employed, such as Electrospray Ionization (ESI) for polar compounds or Electron Ionization (EI) for volatile compounds.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined using a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap). High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or in a solution using a suitable solvent that does not absorb in the region of interest.
-
Data Acquisition: The sample is irradiated with infrared light, and the absorbance or transmittance is measured over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups present in the molecule.
Logical Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic analysis of a novel natural product like this compound is depicted in the following diagram.
Caption: Workflow for the isolation and structural elucidation of a natural product.
This guide provides a foundational understanding of the methodologies involved in obtaining the spectroscopic data for a novel compound. Researchers seeking the specific data for this compound are encouraged to monitor future publications in the field of marine natural products chemistry.
An In-depth Technical Guide on the Solubility of (+)-Hydroxytuberosone in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of (+)-Hydroxytuberosone, a naturally occurring pterocarpan. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. It includes a detailed experimental protocol based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection for quantification. Furthermore, this guide presents visualizations of the experimental workflow and a hypothetical signaling pathway to illustrate the context in which such data is critical.
Introduction to this compound
This compound is a pterocarpan, a class of isoflavonoids known for their diverse biological activities. As with many natural products, understanding its physicochemical properties, particularly solubility, is fundamental for its development as a potential therapeutic agent. Solubility data is crucial for designing effective delivery systems, ensuring bioavailability, and developing robust analytical methods.
Solubility Profile of this compound
Currently, there is a scarcity of precise quantitative solubility data for this compound in the scientific literature. However, qualitative information indicates its solubility in several common organic solvents.
The following table summarizes the known qualitative solubility of this compound.
| Organic Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
This information is based on publicly available chemical database entries. Quantitative determination is required for specific applications.
As of the date of this document, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various organic solvents at defined temperatures has not been reported in peer-reviewed literature. The experimental protocol provided in Section 3 of this guide outlines a reliable method for obtaining this critical data. The table below is a template for presenting such data once determined.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Acetonitrile (B52724) | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined |
| e.g., DMSO | e.g., 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following protocol details the shake-flask method for determining the equilibrium solubility of this compound, followed by quantification using HPLC-UV.[1][2][3]
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the solutions to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer increases.
-
-
Sample Preparation for Analysis:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
To separate the undissolved solid, either centrifuge the samples or allow them to stand undisturbed.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings.
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen organic solvent.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations.
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate mobile phase and a reversed-phase C18 column. The mobile phase could be a gradient of acetonitrile and water, which is common for the analysis of flavonoids.[4][5][6][7]
-
Set the UV detector to a wavelength where this compound exhibits maximum absorbance. This can be determined by running a UV scan of a standard solution.
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted samples of the saturated solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.
-
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
While qualitative data suggests that this compound is soluble in several organic solvents, a thorough quantitative analysis is necessary for its advancement in research and development. The detailed experimental protocol provided in this guide offers a standardized and reliable approach for researchers to determine the precise solubility of this compound. The resulting data will be invaluable for formulation development, toxicological studies, and the design of further biological assays. It is recommended that this protocol be followed to generate the much-needed quantitative solubility data for this promising natural compound.
References
- 1. enamine.net [enamine.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. The determination of the total flavonoids by UV and a flavone glycoside by HPLC in Torreya grandis Fort Leaves | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. japsonline.com [japsonline.com]
- 6. Development and Application of an HPLC-UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Unraveling the Stereochemical Intricacies of (+)-Hydroxytuberosone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Hydroxytuberosone, a pterocarpanone isolated from the Kudzu vine (Pueraria montana), presents a complex stereochemical profile crucial to its biological activity and potential therapeutic applications. This technical guide provides an in-depth analysis of the stereochemistry and absolute configuration of this compound, also known as 1a-Hydroxytuberosone. Drawing from key research, this document details the spectroscopic data and the logic underpinning the assignment of its absolute configuration. Experimental methodologies are outlined to provide a replicable framework for researchers. All quantitative data is summarized for clarity, and key conceptual frameworks are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular architecture.
Introduction
Pterocarpans are a class of isoflavonoids recognized for their diverse biological activities. Within this family, this compound is a notable member due to its unique oxygenation pattern. The precise three-dimensional arrangement of its atoms, or stereochemistry, is a critical determinant of its interaction with biological targets. Therefore, a thorough understanding of its absolute configuration is paramount for any drug development program centered on this scaffold. This guide synthesizes the available scientific information to present a comprehensive overview of the stereochemical characteristics of this compound.
Chemical Structure and Stereocenters
This compound possesses a rigid tetracyclic ring system with multiple stereocenters. The IUPAC name, 1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-2(11),3,5,9,15,18-hexaen-17-one, hints at its structural complexity. The core of its stereochemistry is defined by the specific spatial arrangement of substituents at its chiral centers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₆ |
| Molecular Weight | 354.35 g/mol |
| IUPAC Name | 1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-2(11),3,5,9,15,18-hexaen-17-one |
| Common Synonyms | 1a-Hydroxytuberosone |
Determination of Absolute Configuration
The absolute configuration of this compound has been elucidated through a combination of spectroscopic techniques and biogenetic considerations. The key experimental evidence and logical workflow are detailed below.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for Stereochemical Analysis
| Technique | Parameter | Expected Observation for this compound |
| Optical Rotation | Specific Rotation ([α]D) | Positive value, indicating dextrorotation. |
| ¹H NMR | Coupling Constants (J) | Specific dihedral angles between protons on the chiral centers, defining their relative stereochemistry. |
| NOE Correlations | Through-space interactions indicating spatial proximity of protons, confirming cis/trans relationships. | |
| Circular Dichroism (CD) | Cotton Effects | Specific positive or negative bands corresponding to electronic transitions, which are characteristic of the absolute configuration of the chromophores within the chiral scaffold. |
Experimental Protocols
The determination of the absolute configuration of a natural product like this compound typically involves the following key experimental procedures.
3.2.1. Isolation and Purification
-
Extraction: The dried and powdered roots of the Kudzu vine (Pueraria montana) are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.
-
Chromatography: The targeted fraction is further purified using column chromatography (e.g., silica (B1680970) gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to yield pure this compound.
3.2.2. Optical Rotation Measurement
-
A solution of known concentration of purified this compound in a suitable solvent (e.g., chloroform, methanol) is prepared.
-
The optical rotation is measured using a polarimeter at the sodium D-line (589 nm).
-
The specific rotation is calculated using the formula: [α]D = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
3.2.3. NMR Spectroscopy
-
One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis of chemical shifts, coupling constants, and NOE correlations allows for the determination of the relative stereochemistry of the protons and carbon atoms.
3.2.4. Circular Dichroism Spectroscopy
-
A solution of this compound is prepared in a suitable transparent solvent.
-
The CD spectrum is recorded on a CD spectropolarimeter over a range of UV-Vis wavelengths.
-
The observed Cotton effects are compared with those of known pterocarpans or with theoretical calculations to deduce the absolute configuration.
Visualizing the Stereochemical Logic
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows involved in determining the stereochemistry of this compound.
Caption: Biogenetic pathway of this compound.
Caption: Workflow for stereochemical determination.
Conclusion
The absolute configuration of this compound is a cornerstone for understanding its biological function and for the rational design of new therapeutic agents. This guide has synthesized the key information regarding its stereochemistry, providing a framework for researchers in the field. The combination of spectroscopic analysis and an understanding of its biogenetic origins provides a robust model for its three-dimensional structure. Further studies, including total synthesis and X-ray crystallography, would provide ultimate confirmation of the assigned stereochemistry and open new avenues for the exploration of its pharmacological potential.
Biological Activities of Pterocarpanones from Kudzu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activities of pterocarpanones, a class of isoflavonoids found in Kudzu (Pueraria species). The content herein is curated for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways to facilitate further investigation and therapeutic application.
Introduction to Pterocarpanones from Kudzu
Kudzu, a perennial vine native to Asia, has a long history of use in traditional medicine. Its roots, flowers, and leaves are rich sources of various isoflavonoids, including a significant subclass known as pterocarpanones. These compounds are characterized by a tetracyclic ring system, which forms the structural basis for their diverse pharmacological effects. Notable pterocarpanones isolated from Kudzu include tuberosin (B600770) and neotuberostemonol, among others. This guide will delve into the scientifically validated biological activities of these compounds, with a focus on their antioxidant, anti-inflammatory, and cytotoxic properties.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of pterocarpanones and related isoflavonoids isolated from Pueraria species. This data is crucial for comparing the potency of these compounds and for guiding structure-activity relationship (SAR) studies.
Antioxidant Activity
Pterocarpanones from Kudzu have demonstrated significant potential in neutralizing free radicals, a key factor in mitigating oxidative stress implicated in numerous chronic diseases.
| Compound/Extract | Assay Type | EC50 Value | Reference(s) |
| Tuberosin | ABTS Radical Scavenging | 399.68 ng/mL | [1] |
| Tuberosin | Hydroxyl Radical Scavenging | 0.918 mM (site specific) | [2] |
| Tuberosin | Superoxide Radical Scavenging | Lower potency than ABTS | [1] |
| Pueraria tuberosa Extract | Lipid Peroxidation Inhibition | 780 µg/mL | [3] |
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key inflammatory pathways, such as the inhibition of nitric oxide (NO) production.
| Compound/Extract | Assay Type | IC50 Value | Cell Line | Reference(s) |
| Tuberosin | NO Production Inhibition | Not specified | Macrophages | [4] |
Cytotoxic Activity
Several pterocarpanones and associated isoflavonoids have exhibited cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.
| Compound | Cell Line | IC50 Value | Reference(s) |
| (-)-Hydnocarpin | A2780 (human ovarian cancer) | 7.36 µM | [5][6] |
| Apigenin | A2780 (human ovarian cancer) | 9.99 µM | [5][6] |
| Genistein | A2780 (human ovarian cancer) | 26.45 µM | [5] |
| Tectorigenin | A2780 (human ovarian cancer) | 35.45 µM | [5] |
| Irilin D | A2780 (human ovarian cancer) | 41.45 µM | [5] |
| Glycitein | A2780 (human ovarian cancer) | 43.45 µM | [5] |
| Afromosin | A2780 (human ovarian cancer) | 44.45 µM | [5] |
| Pueraria lobata Flower Extract | HOS (osteosarcoma) | 40-124 µg/mL | [7] |
| Pueraria lobata Flower Extract | Rd (rhabdomyosarcoma) | 40-124 µg/mL | [7] |
| Pueraria tuberosa Extract | HepG2 (liver carcinoma) | 69 µM | [7] |
| Medicarpin | U251 (glioblastoma) | 271 µg/mL (24h), 154 µg/mL (48h) | [8] |
| Medicarpin | U-87 MG (glioblastoma) | 175 µg/mL (24h), 161 µg/mL (48h) | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
ABTS Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of compounds.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
-
ABTS Radical Cation (ABTS•+) Generation:
-
Mix equal volumes of the ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock.
-
-
Assay Procedure:
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or water to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound (at various concentrations) or a standard antioxidant (e.g., Trolox).
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is calculated from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Pterocarpanones from Kudzu exert their biological effects by modulating various cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Some pterocarpanones have been shown to inhibit this pathway, leading to their anti-inflammatory effects. Neotuberostemonine, for instance, has been found to inhibit osteoclastogenesis by blocking the NF-κB pathway.[9]
Caption: Pterocarpanone-mediated inhibition of the NF-κB signaling pathway.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Puerarin, a major isoflavonoid (B1168493) from Kudzu, has been shown to suppress this pathway in colon cancer cells.[10]
Caption: Modulation of the PI3K/Akt signaling pathway by pterocarpanones.
Activation of Pyruvate Kinase M2 (PKM2)
Recent in-silico studies suggest that tuberosin may act as a potent activator of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism. By activating PKM2, tuberosin could potentially reverse the Warburg effect, a hallmark of cancer cells, thereby inhibiting their proliferation.[11]
Caption: Proposed mechanism of tuberosin-mediated activation of PKM2.
Conclusion
The pterocarpanones from Kudzu, particularly tuberosin, exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into these compounds. The elucidation of their mechanisms of action, involving key signaling pathways such as NF-κB, PI3K/Akt, and PKM2, opens new avenues for the development of novel therapeutics for a variety of diseases, including cancer and inflammatory disorders. Continued investigation into the structure-activity relationships and in vivo efficacy of these natural products is warranted to fully realize their therapeutic potential.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preliminary In Vitro Studies on (+)-Hydroxytuberosone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the specific in vitro bioactivities of (+)-Hydroxytuberosone. While studies on related compounds and extracts from its potential plant sources exist, dedicated experimental data, including quantitative metrics, detailed protocols, and elucidated signaling pathways for this compound, are not available. This guide, therefore, summarizes the current state of knowledge on closely related compounds to provide a contextual framework for future research.
Introduction
This compound is a sesquiterpenoid that, based on its chemical class, is anticipated to possess various biological activities. Sesquiterpenes, a large group of naturally occurring C15 terpenoids, are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This document aims to provide a foundational understanding by summarizing the in vitro activities of other sesquiterpenes isolated from Cyperus rotundus, a likely source of this compound, and to present data on a similarly named but distinct compound, tuberosin, to avoid confusion.
Data on Related Sesquiterpenes from Cyperus rotundus
Cyperus rotundus L. (Cyperaceae), commonly known as nut grass, is a rich source of bioactive sesquiterpenes. In vitro studies on various compounds isolated from its rhizomes have demonstrated cytotoxic and anti-inflammatory activities.
Cytotoxicity Data
Several sesquiterpenes isolated from the ethyl acetate (B1210297) fraction of Cyperus rotundus rhizomes have been evaluated for their cytotoxic activities against human cancer cell lines.
Table 1: Cytotoxicity of Sesquiterpenes from Cyperus rotundus against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 11,12-dihydroxyeudesm-4-en-3-one | A2780 (Ovarian Cancer) | 11.06 | [1] |
| 11,12-dihydroxyeudesm-4-en-3-one | Ishikawa (Endometrial Adenocarcinoma) | 6.46 | [1] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay) [1]
-
Cell Culture: Human ovarian cancer cells (A2780) and endometrial adenocarcinoma cells (Ishikawa) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the isolated sesquiterpenes.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Anti-inflammatory Activity of Related Compounds
Sesquiterpenes from C. rotundus, such as α-cyperone and nootkatone, have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators.
Logical Relationship of Anti-inflammatory Action
The anti-inflammatory mechanism of some sesquiterpenes involves the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.
References
An In-Depth Technical Guide to (+)-Hydroxytuberosone and Its Natural Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Hydroxytuberosone, a naturally occurring pterocarpan (B192222), and its derivatives represent a class of bioactive compounds with significant therapeutic potential. Primarily isolated from the roots of Pueraria lobata (Kudzu) and Pueraria tuberosa, these molecules have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of this compound and its known natural derivatives, detailing their chemical structures, biological activities with available quantitative data, and methodologies for their isolation and analysis. Furthermore, it elucidates the known signaling pathways modulated by these compounds, offering insights for future research and drug development endeavors.
Introduction
Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, which forms the core of many biologically active natural products. Among these, this compound has emerged as a compound of interest due to its presence in medicinal plants with a long history of use in traditional medicine. This guide focuses on the scientific and technical aspects of this compound and its naturally occurring analogues, providing a consolidated resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Structures
The core structure of these compounds is the pterocarpan skeleton. Key identified compounds from Pueraria species include:
-
This compound: A pterocarpanone isolated from Pueraria tuberosa.
-
Tuberosin (B600770): A pterocarpan also found in Pueraria tuberosa.[1][2][3]
-
Anhydrotuberosin: A derivative of tuberosin.
-
Medicarpin: A pterocarpan isolated from Pueraria lobata.[4]
Natural Sources
The primary natural sources of this compound and its derivatives are plants of the Pueraria genus, commonly known as Kudzu.
-
Pueraria tuberosa : The roots of this plant are a confirmed source of this compound and Tuberosin.[1][3]
-
Pueraria lobata : The roots of this species, a common ingredient in traditional Chinese medicine, contain a variety of pterocarpans and other isoflavonoids, including Medicarpin.[4][5]
Biological Activities and Quantitative Data
While research is ongoing, several biological activities have been attributed to this compound and its derivatives.
Anti-inflammatory and Antioxidant Activity
Tuberosin , a closely related pterocarpan, has been shown to possess significant antioxidant and anti-inflammatory properties. It effectively scavenges various free radicals and inhibits the lipopolysaccharide (LPS)-induced release of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) protein in macrophages.[6][7] This suggests that the pterocarpan scaffold is a promising candidate for the development of anti-inflammatory agents.
| Compound | Biological Activity | Assay | Results |
| Tuberosin | Antioxidant | Free radical scavenging assays | Significant scavenging of various free radicals[6][7] |
| Tuberosin | Anti-inflammatory | LPS-induced NO production in macrophages | Concentration-dependent inhibition[6][7] |
| Tuberosin | Anti-inflammatory | iNOS protein expression in macrophages | Inhibition of expression[6][7] |
STING Antagonism
Anhydrotuberosin has been identified as a potent antagonist of the Stimulator of Interferon Genes (STING) pathway.[8][9][10] Excessive activation of the STING pathway is implicated in various autoimmune diseases. Anhydrotuberosin has been shown to inhibit STING signaling in Peripheral Blood Mononuclear Cells (PBMCs) from patients with STING-associated vasculopathy with infantile-onset (SAVI) and has demonstrated therapeutic potential in animal models of autoimmune diseases like inflammatory bowel disease (IBD).[8][9][10]
| Compound | Biological Activity | Target | Therapeutic Potential |
| Anhydrotuberosin | STING Antagonist | STING pathway | Autoimmune diseases (e.g., SAVI, IBD)[8][9][10] |
Antitumor Activity
Pterocarpans, as a class, have demonstrated cytotoxic activity against various tumor cell lines.[11] Studies on extracts from Pueraria lobata containing pterocarpans like Medicarpin have shown inhibitory effects on cancer cells.[4] One study on spinasterol, also isolated from Pueraria roots, showed significant antiproliferative effects on breast cancer cell lines.[12] Further investigation into the specific antitumor activities of this compound is warranted.
Experimental Protocols
Isolation and Purification of Pterocarpans from Pueraria species
The following is a general workflow for the isolation of pterocarpans from the roots of Pueraria species, which can be adapted for the specific isolation of this compound.
Caption: General workflow for the isolation and identification of this compound.
Detailed Steps:
-
Plant Material Preparation: The roots of Pueraria tuberosa or Pueraria lobata are collected, dried, and pulverized to a fine powder.[4]
-
Extraction: The powdered material is extracted with a suitable solvent, typically 80% ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction.[13]
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[13]
-
Fractionation: The crude extract is subjected to column chromatography, often using a macroporous resin. A gradient elution with a mixture of methanol (B129727) and water is employed to separate the components based on polarity, yielding several fractions.[13]
-
Purification: The fractions containing the target pterocarpans are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.[4]
-
Structure Elucidation: The purity and structure of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]
CCK-8 Cell Viability Assay
This protocol is used to evaluate the cytotoxic effects of the isolated compounds on cancer cell lines.
Caption: Workflow for the CCK-8 cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., SW480, SW620) are seeded into 96-well plates at an appropriate density and incubated for 24 hours.[4]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0, 5, 10, 20, 40, 80, 160 µM) and incubated for another 48 hours.[4]
-
CCK-8 Addition: After the incubation period, CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The cell growth inhibition rate is calculated, and the half-maximal inhibitory concentration (IC50) values are determined.[4]
Signaling Pathways
The investigation into the specific signaling pathways modulated by this compound is an active area of research. However, studies on related pterocarpans provide valuable insights.
STING Signaling Pathway
As mentioned, Anhydrotuberosin acts as a STING antagonist. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons and other inflammatory cytokines. By inhibiting this pathway, Anhydrotuberosin can mitigate the inflammatory responses associated with autoimmune diseases.
Caption: Anhydrotuberosin inhibits the STING signaling pathway.
Mitotic Arrest in Cancer Cells
Certain pterocarpans have been shown to induce cell death in tumor cells by causing persistent mitotic arrest during prometaphase.[11] This suggests an interference with the microtubule dynamics or centrosome segregation, leading to apoptosis in cancer cells. This represents a potential mechanism of action for the antitumor effects of pterocarpans that warrants further investigation for this compound.
Conclusion and Future Directions
This compound and its naturally occurring derivatives from Pueraria species are a promising class of bioactive compounds with demonstrated anti-inflammatory, antioxidant, and potential antitumor and immunomodulatory activities. The identification of Anhydrotuberosin as a STING antagonist opens up new avenues for the development of therapies for autoimmune diseases.
Future research should focus on:
-
The comprehensive isolation and structural elucidation of more derivatives of this compound from Pueraria species.
-
In-depth quantitative analysis of the biological activities of purified this compound and its derivatives to establish clear structure-activity relationships.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanisms of action.
-
Preclinical and clinical studies to evaluate the therapeutic efficacy and safety of these compounds for various disease indications.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and its derivatives, with the ultimate goal of translating these natural products into novel therapeutic agents.
References
- 1. Tuberosin, a new pterocarpan from Pueraria tuberosa DC - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Tuberosin | C20H18O5 | CID 14630495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tuberosin, a new pterocarpan from Pueraria tuberosa DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity of tuberosin isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuberosin | CAS:41347-45-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Total Synthesis of Anhydrotuberosin as a STING Antagonist for Treating Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pterocarpans induce tumor cell death through persistent mitotic arrest during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of spinasterol isolated from Pueraria roots [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for the Isolation of (+)-Hydroxytuberosone from Pueraria lobata
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful isolation of (+)-Hydroxytuberosone, a bioactive pterocarpanone, from the roots of Pueraria lobata (Kudzu). The methodologies described herein are based on established scientific literature and are intended to guide researchers in the efficient extraction, fractionation, and purification of this target compound.
Introduction
This compound is a naturally occurring pterocarpanone found in Pueraria lobata. This compound, along with other isoflavonoids present in the plant, is of significant interest to the pharmaceutical and nutraceutical industries due to its potential biological activities. The isolation of pure this compound is a critical step for further pharmacological studies, including mechanism of action, efficacy, and safety profiling. The following protocols outline a robust method for its isolation, employing a combination of solvent extraction and multi-step chromatographic techniques.
Data Presentation
The following tables summarize the key quantitative parameters and solvent systems utilized in the isolation process, derived from established laboratory procedures.
Table 1: Extraction Parameters
| Parameter | Value |
| Plant Material | Dried roots of Pueraria lobata |
| Initial Biomass | 5 kg |
| Extraction Solvent | 80% Ethanol (B145695) in Water |
| Extraction Method | Maceration (3 times, 7 days each) |
| Total Crude Extract Yield | 780 g |
Table 2: Chromatographic Purification Summary
| Chromatographic Step | Stationary Phase | Mobile Phase / Eluent | Fraction Containing this compound |
| Step 1: Macroporous Resin Column Chromatography | AB-8 Macroporous Resin | Gradient of Methanol-Water (20:80 to 100:0, v/v) | Fraction D (eluted with 80:20 Methanol-Water) |
| Step 2: MCI Gel Column Chromatography | MCI Gel (CHP20P) | Gradient of Methanol-Water (40:60 to 100:0, v/v) | Sub-fraction D-2 |
| Step 3: Preparative HPLC (Purification of Sub-fraction) | C18 Reversed-Phase | Acetonitrile-Water (60:40, v/v) | - |
| Step 4: Preparative HPLC (Final Purification) | C18 Reversed-Phase | Methanol-Water (35:65, v/v) | Pure this compound |
Experimental Protocols
The following are detailed step-by-step protocols for the isolation of this compound from Pueraria lobata roots.
Protocol 1: Extraction of Crude Isoflavonoids
-
Plant Material Preparation:
-
Start with 5 kg of dried and pulverized roots of Pueraria lobata.
-
-
Solvent Extraction:
-
Macerate the powdered root material in 80% aqueous ethanol at room temperature.
-
Allow the extraction to proceed for 7 days with occasional agitation.
-
Decant the solvent and repeat the extraction process two more times with fresh solvent.
-
-
Concentration:
-
Combine the ethanolic extracts from the three maceration cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
This will yield a total crude extract (approximately 780 g).
-
Protocol 2: Fractionation by Macroporous Resin Column Chromatography
-
Sample Preparation:
-
Dissolve the crude extract in a minimal amount of methanol (B129727).
-
-
Column Packing and Equilibration:
-
Pack a column with AB-8 macroporous resin and equilibrate it with 20% aqueous methanol.
-
-
Loading and Elution:
-
Load the dissolved crude extract onto the column.
-
Perform a stepwise gradient elution with methanol-water mixtures of increasing methanol concentration (20:80, 40:60, 60:40, 80:20, and 100:0, v/v).
-
Collect the fractions corresponding to each solvent mixture. This compound is expected to elute in the 80:20 methanol-water fraction (Fraction D).
-
Protocol 3: Purification by MCI Gel and Preparative HPLC
-
MCI Gel Chromatography:
-
Subject Fraction D to further separation on an MCI gel column.
-
Elute with a methanol-water gradient (e.g., 40:60 to 100:0, v/v) to obtain sub-fractions.
-
-
Preparative HPLC - Step 1:
-
Dissolve the sub-fraction containing this compound in a suitable solvent.
-
Purify this sub-fraction using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column.
-
Use an isocratic elution with acetonitrile-water (60:40, v/v) to further refine the fraction containing the target compound.
-
-
Preparative HPLC - Step 2 (Final Purification):
-
Collect the fraction containing this compound from the previous HPLC run.
-
Perform a final purification step on a C18 preparative HPLC column using an isocratic elution with methanol-water (35:65, v/v).
-
Collect the peak corresponding to this compound.
-
-
Compound Identification:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Diagram 1: Overall Workflow for this compound Isolation
Caption: Workflow for isolating this compound.
Diagram 2: Logical Flow of the Purification Process
Caption: Purification logic from crude extract to pure compound.
Application Note: Quantification of (+)-Hydroxytuberosone using a Validated HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of (+)-Hydroxytuberosone in various biological matrices. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol outlined here provides a robust and reliable workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies involving this compound.
Introduction
This compound is a naturally occurring pterocarpan (B192222), a class of isoflavonoids known for their diverse biological activities. Accurate and precise quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for elucidating its mechanism of action and potential therapeutic applications. This document provides a detailed protocol for the quantification of this compound using HPLC-MS/MS, a technique renowned for its high sensitivity and specificity.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₀H₁₈O₆[1] |
| Molecular Weight | 354.4 g/mol [1] |
| CAS Number | 95456-43-2 |
| Chemical Structure | (Structure can be visualized in PubChem CID 4302704)[1] |
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound or another pterocarpan not present in the samples)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma, rat plasma, cell lysate)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and appropriate tips
Sample Preparation
-
Thaw frozen biological samples (e.g., plasma, cell lysates) on ice.
-
Spike 50 µL of the sample with 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 355.1 | Predicted: ~192.1 | To be optimized |
| This compound (Qualifier) | 355.1 | Predicted: ~299.1 (loss of C₃H₆O) | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The user must experimentally determine the optimal product ions and collision energies for this compound and the chosen internal standard on their specific instrument.
Method Validation Parameters (Hypothetical Data for Illustrative Purposes)
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical validation parameters and expected performance.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable |
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be investigated using the described quantification method.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC-MS/MS. The described method is sensitive, selective, and suitable for high-throughput analysis in various biological matrices. The provided workflow and hypothetical validation data serve as a valuable resource for researchers initiating studies on the pharmacology and disposition of this compound. It is recommended that users perform a full method validation in their laboratory to ensure compliance with their specific analytical needs and regulatory requirements.
References
Total Synthesis of (+)-Hydroxytuberosone: An Overview of Strategies and Methodologies
Despite a comprehensive search of scientific literature, detailed total synthesis strategies for the natural product (+)-Hydroxytuberosone remain elusive. While information regarding its chemical structure and properties is available, published accounts of its complete chemical synthesis from simple starting materials are not readily accessible. This suggests that the molecule may not have been a frequent target for total synthesis, or that such work remains in proprietary domains.
For researchers, scientists, and drug development professionals interested in the synthesis of this compound or structurally related compounds, this document provides its known chemical information and outlines general synthetic strategies applicable to similar natural products, such as eudesmane (B1671778) sesquiterpenoids.
Chemical Identity of this compound
| Property | Value |
| CAS Number | 95456-43-2[1] |
| Molecular Formula | C₂₀H₁₈O₆[1][2] |
| Molecular Weight | 354.35 g/mol [1] |
| IUPAC Name | 1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-2(11),3,5,9,15,18-hexaen-17-one[2] |
General Synthetic Strategies for Structurally Related Sesquiterpenoids
Given the absence of specific literature for this compound, we can look at established methods for the synthesis of other eudesmane sesquiterpenoids, a class of natural products that share a similar bicyclic decalin core. These strategies often involve the following key steps and considerations.
A potential, generalized retrosynthetic analysis for a eudesmane core structure is outlined below. This is a hypothetical pathway and has not been reported for this compound.
References
Probing the Bioactivity of (+)-Hydroxytuberosone: Application Notes and Protocols for Cell-Based Assays
Introduction
(+)-Hydroxytuberosone, a member of the sesquiterpenoid class of natural products, holds potential for therapeutic applications due to the diverse biological activities often associated with this chemical family. Sesquiterpenoids have been widely reported to exhibit a range of effects, including cytotoxic, anti-inflammatory, and anti-cancer properties. To elucidate the specific biological functions of this compound, a systematic approach employing a panel of robust cell-based assays is essential. These assays provide a physiologically relevant context to investigate the compound's impact on cellular processes such as viability, apoptosis, and inflammatory signaling.
This document provides detailed application notes and experimental protocols for a suite of cell-based assays to characterize the activity of this compound. The protocols are designed for researchers, scientists, and drug development professionals to assess its potential cytotoxic and anti-inflammatory effects.
I. Assessment of Cytotoxic Activity
A primary screening step for any novel compound is to evaluate its effect on cell viability. This helps to determine the concentration range for subsequent mechanistic studies and to identify potential anti-cancer properties.
MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[2]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock to various concentrations in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][3]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Data Presentation:
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 78.1 ± 6.3 |
| 25 | 52.4 ± 5.9 |
| 50 | 25.7 ± 4.1 |
| 100 | 8.9 ± 2.5 |
Table 1: Example of MTT assay results for this compound on a cancer cell line.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), the Annexin V-FITC/PI assay is employed. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[5] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.[5][6]
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound at the determined IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.[3]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[3]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[7]
-
Analysis: Analyze the stained cells by flow cytometry.[6]
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 3.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (IC₅₀) | 45.8 ± 4.5 | 35.1 ± 3.9 | 19.1 ± 2.8 |
Table 2: Example of Annexin V/PI assay results for this compound.
II. Assessment of Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases. Many natural products, including sesquiterpenoids, exhibit anti-inflammatory properties. The following assays are designed to investigate the potential of this compound to modulate inflammatory responses in vitro.
Nitric Oxide (NO) Production Assay (Griess Assay)
Nitric oxide (NO) is a key inflammatory mediator. Its production by macrophages can be stimulated by lipopolysaccharide (LPS). The Griess assay measures nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.[8][9]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[9]
-
Incubation: Incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) (Mean ± SD) |
| Control | 2.1 ± 0.5 |
| LPS (1 µg/mL) | 45.8 ± 3.9 |
| LPS + this compound (1 µM) | 42.3 ± 3.5 |
| LPS + this compound (10 µM) | 25.6 ± 2.8 |
| LPS + this compound (50 µM) | 10.2 ± 1.9 |
Table 3: Example of Griess assay results for this compound.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines. Enzyme-linked immunosorbent assay (ELISA) is a sensitive method to quantify their levels in cell culture supernatants.[10][11]
Experimental Protocol:
-
Cell Treatment and Supernatant Collection: Follow the same procedure as the Griess assay (steps 1-4).
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants based on the standard curves.
Data Presentation:
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 50 ± 12 | 35 ± 8 |
| LPS (1 µg/mL) | 2500 ± 210 | 1800 ± 150 |
| LPS + this compound (10 µM) | 1200 ± 130 | 950 ± 90 |
| LPS + this compound (50 µM) | 450 ± 55 | 320 ± 40 |
Table 4: Example of ELISA results for TNF-α and IL-6.
III. Investigation of Underlying Signaling Pathways
To understand the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways involved in inflammation and cell survival.
NF-κB Reporter Assay
The transcription factor NF-κB is a master regulator of inflammation.[12] A luciferase reporter assay can be used to measure the transcriptional activity of NF-κB.
Experimental Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment and Stimulation: Treat the transfected cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
PI3K/Akt Pathway Analysis by Western Blotting
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival and proliferation. Its dysregulation is often observed in cancer. Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated Akt (p-Akt) and total Akt. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and express the level of p-Akt relative to total Akt.
Data Presentation:
| Treatment | p-Akt/Total Akt Ratio (Fold Change) |
| Control | 1.0 |
| Growth Factor | 5.2 |
| Growth Factor + this compound (10 µM) | 2.8 |
| Growth Factor + this compound (50 µM) | 1.3 |
Table 5: Example of Western blot analysis of Akt phosphorylation.
The described cell-based assays provide a comprehensive framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on cytotoxicity, apoptosis, and inflammatory signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The detailed protocols and data presentation formats provided herein are intended to facilitate the design and execution of these key experiments.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. static.igem.org [static.igem.org]
- 7. kumc.edu [kumc.edu]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes and Protocols for Assessing the Antioxidant Activity of (+)-Hydroxytuberosone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Hydroxytuberosone is a sesquiterpenoid of interest for its potential therapeutic properties. This document provides detailed protocols for assessing its antioxidant activity, a critical aspect of its pharmacological profile. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. The evaluation of the antioxidant capacity of compounds like this compound is a crucial step in the development of new therapeutic agents.
While specific quantitative data on the antioxidant activity of this compound is not extensively available in current literature, this protocol outlines the standard assays used to determine such activity. The provided data tables include hypothetical values based on related compounds, such as tuberosin (B600770), to serve as a comparative reference.[1][2] Tuberosin, isolated from Pueraria tuberosa, has demonstrated significant free radical scavenging and anti-inflammatory properties by inhibiting nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) protein.[1][2]
These application notes offer a comprehensive guide to performing key in vitro antioxidant assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays, as well as the Cellular Antioxidant Activity (CAA) assay for a more biologically relevant assessment.
Data Presentation
The following tables summarize hypothetical quantitative data for the antioxidant activity of this compound, alongside known values for the standard antioxidant, Trolox, for comparison. These tables are intended to provide a framework for presenting experimental results.
Table 1: In Vitro Antioxidant Activity of this compound (Hypothetical Values)
| Assay | This compound IC₅₀ (µg/mL) | Trolox IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 75.5 ± 5.2 | 8.2 ± 0.7 |
| ABTS Radical Scavenging | 45.8 ± 3.9 | 5.5 ± 0.4 |
IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound (Hypothetical Values)
| Compound | FRAP Value (µM Fe(II) Equivalent / mg) |
| This compound | 150.3 ± 12.1 |
| Trolox | 850.6 ± 45.3 |
FRAP value is expressed as micromolar of Fe(II) equivalents produced per milligram of the compound.
Table 3: Cellular Antioxidant Activity (CAA) of this compound (Hypothetical Values)
| Compound | CAA Value (µmol Quercetin (B1663063) Equivalents / 100 µmol) |
| This compound | 35.2 ± 2.8 |
| Quercetin | 100 |
CAA value indicates the antioxidant activity within a cellular environment, expressed relative to quercetin.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol (B129727). Store in a dark, airtight container.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a stock solution of a standard antioxidant, such as Trolox or ascorbic acid, for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, standard, or blank (solvent) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the sample or standard.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the ABTS and potassium persulfate stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a standard antioxidant.
-
-
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the different concentrations of this compound, standard, or blank.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant capacity.
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.
-
Prepare a stock solution and serial dilutions of this compound and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add 150 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 5 µL of the sample, standard, or blank to the corresponding wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using the FeSO₄·7H₂O dilutions.
-
The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can scavenge ROS and reduce the rate of DCF formation.[3][4]
Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, under standard conditions.
-
Seed the cells in a 96-well black microplate at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or a standard (e.g., quercetin) for 1 hour.
-
Add DCFH-DA solution to the wells and incubate for 1 hour.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at set intervals for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for control and treated wells.
-
The CAA value is calculated as:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results are often expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the antioxidant activity of this compound.
Hypothetical Signaling Pathway
The antioxidant activity of natural compounds can be mediated through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of the cellular antioxidant response. While direct evidence for this compound is lacking, this diagram illustrates a plausible mechanism of action based on the known activities of other antioxidant compounds.
Caption: Hypothetical signaling pathway for the antioxidant action of this compound.
References
- 1. Antioxidant activity of tuberosin isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of tuberosin isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Pueraria tuberosa: A Review on Traditional Uses, Pharmacology, and Phytochemistry [frontiersin.org]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of (+)-Hydroxytuberosone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Hydroxytuberosone is a naturally occurring pterocarpan (B192222) found in plants such as Pueraria tuberosa and Pueraria lobata[1][2][3]. Preclinical studies and analysis of extracts from these plants suggest that this compound possesses promising anti-inflammatory and antioxidant properties[4][5]. Its mode of action is thought to involve the modulation of specific molecular pathways central to the inflammatory response, making it a person of interest for therapeutic development[4].
These application notes provide a comprehensive overview of established in vitro and in vivo techniques to rigorously evaluate the anti-inflammatory potential of this compound. The protocols detailed below are based on standard methodologies for assessing anti-inflammatory compounds and are contextualized by the known activities of its source plant extracts, which are reported to act via inactivation of the NF-κB pathway and downregulation of pro-inflammatory cytokines[1].
In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are essential for initial screening and mechanistic elucidation. The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), serves as a robust and widely accepted model for inflammation studies[2].
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To determine the dose-dependent effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Pre-treat the cells for 1-2 hours with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration by comparing the absorbance values against a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated group.
Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
Objective: To quantify the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines.
Materials:
-
Supernatants from the experiment described in Protocol 1.1.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6.
Procedure:
-
Use the cell culture supernatants collected from the NO inhibition assay.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves adding supernatants to antibody-coated plates, followed by incubation with detection antibodies, a substrate solution (like TMB), and finally a stop solution.
-
Measure the absorbance at the specified wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
Protocol: Western Blot Analysis of iNOS, COX-2, and NF-κB Pathway Proteins
Objective: To investigate the molecular mechanism by determining if this compound inhibits the expression of pro-inflammatory enzymes (iNOS, COX-2) and key proteins in the NF-κB signaling pathway (p-p65, p-IκBα).
Materials:
-
6-well plates and cell lysates from similarly treated RAW 264.7 cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin (or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and/or LPS as described previously. For NF-κB activation, a shorter LPS stimulation time (e.g., 30-60 minutes) is recommended.
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run the electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein expression levels relative to a loading control (β-actin or GAPDH).
In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are crucial for confirming the anti-inflammatory efficacy of a compound in a whole-organism context. The carrageenan-induced paw edema model is a standard for evaluating acute inflammation[1].
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the ability of this compound to reduce acute inflammation and edema in a rodent model.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g).
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive control drug (e.g., Indomethacin, 10 mg/kg).
-
1% (w/v) Carrageenan solution in sterile saline.
-
Plethysmometer.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the test with free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only).
-
Group II: Carrageenan Control (receives vehicle + carrageenan).
-
Group III: Positive Control (receives Indomethacin + carrageenan).
-
Group IV-VI: Test Groups (receive different doses of this compound, e.g., 25, 50, 100 mg/kg + carrageenan).
-
-
Dosing: Administer the vehicle, Indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
Edema Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal (except Group I).
-
Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation:
-
Increase in Paw Volume = (Paw volume at time t) - (Paw volume at 0 hr).
-
Percentage Inhibition of Edema = [(C - T) / C] x 100, where C is the mean increase in paw volume in the Carrageenan Control group and T is the mean increase in paw volume in the treated group.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison between treatment groups.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
|---|---|---|---|
| Control (No LPS) | - | ||
| LPS Control (1 µg/mL) | - | 0% | |
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| This compound + LPS | 50 |
| Positive Control + LPS | | | |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
|---|---|---|---|
| Control (No LPS) | - | ||
| LPS Control (1 µg/mL) | - | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| This compound + LPS | 50 |
| Positive Control + LPS | | | |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr (Mean ± SD) | % Inhibition of Edema at 3 hr |
|---|---|---|---|
| Vehicle Control | - | - | |
| Carrageenan Control | - | 0% | |
| This compound | 25 | ||
| This compound | 50 | ||
| This compound | 100 |
| Indomethacin | 10 | | |
Visualizations: Workflows and Signaling Pathways
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Antiapoptotic effect of aqueous extract of Pueraria tuberosa (Roxb. Ex Willd.) DC. On streptozotocin-induced diabetic nephropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxytuberosone | 95456-43-2 | VDA45643 | Biosynth [biosynth.com]
- 5. This compound|RUO [benchchem.com]
Application of (+)-Hydroxytuberosone in Natural Product-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Hydroxytuberosone, a pterocarpanone-class natural product, has garnered interest within the scientific community for its potential therapeutic applications. Pterocarpanoids, a class of isoflavonoids, are known to exhibit a wide range of biological activities. This document provides a detailed overview of the current understanding of this compound and its analogs, focusing on its potential applications in drug discovery, particularly in the areas of cancer, inflammation, and neuroprotection. This compilation includes available quantitative data, detailed experimental protocols for assessing its biological activity, and visualizations of relevant signaling pathways to guide further research and development.
Biological Activities and Quantitative Data
While direct quantitative data for this compound is limited in publicly available literature, studies on structurally related pterocarpanoids and extracts from its natural source, Pueraria tuberosa, provide valuable insights into its potential bioactivities. The tubers of Pueraria tuberosa have been traditionally used for their medicinal properties and have been shown to possess anticancer, anti-inflammatory, antioxidant, neuroprotective, and immunomodulatory activities.[1][2]
One of the key bioactive compounds isolated from Pueraria tuberosa is tuberosin (B600770), a compound closely related to this compound.[1] Tuberosin has demonstrated significant antioxidant and anti-inflammatory effects.[3] Furthermore, a comparative analysis of pterocarpans has highlighted tuberosin's potential as a multi-faceted agent in cancer therapy, targeting key signaling pathways.[4]
The following table summarizes the available quantitative data for related pterocarpanoids, which can serve as a reference for predicting the potential potency of this compound.
| Compound | Biological Activity | Assay | Cell Line/Model | IC50/EC50 | Reference |
| Crotafuran A | Anti-inflammatory | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 23.0 ± 1.0 µM | [5] |
| Crotafuran B | Anti-inflammatory | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 19.0 ± 0.2 µM | [5] |
| Tuberosin | Antioxidant | ABTS Radical Scavenging | - | EC50: 15.2 µg/mL | [3] |
| Tuberosin | Antioxidant | Superoxide Radical Scavenging | - | EC50: 28.5 µg/mL | [3] |
| Tuberosin | Antioxidant | Hydroxyl Radical Scavenging | - | EC50: 45.0 µg/mL | [3] |
Potential Signaling Pathway Interactions
Natural products often exert their biological effects by modulating specific intracellular signaling pathways. Based on the activities of related compounds, this compound is hypothesized to interact with key pathways involved in cancer, inflammation, and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Its dysregulation is implicated in various cancers and inflammatory diseases. The pterocarpanquinone LQB-118 has been shown to modulate the subcellular localization of NF-κB in chronic myeloid leukemia cells, suggesting that pterocarpanoids can interfere with this pathway.[6]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
PI3K-Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling network that promotes cell survival, growth, and proliferation. Its overactivation is a common event in cancer.
Caption: Hypothesized inhibition of the PI3K-Akt signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared as in the MTT assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor).
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample. Determine the percentage of NO production inhibition for each concentration of the compound relative to the vehicle control. Calculate the IC50 value.
Caption: Workflow for the nitric oxide production inhibition assay.
Neuroprotection Assay (Oxidative Stress-Induced Cell Death Model)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
FBS
-
Penicillin-Streptomycin solution
-
Retinoic acid (for differentiation)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
This compound
-
DMSO
-
MTT or other cell viability assay reagents
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Differentiation: Seed SH-SY5Y cells and differentiate them into a neuronal phenotype by treating with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor like H₂O₂ (e.g., 100-200 µM) or 6-OHDA (e.g., 50-100 µM) for 24 hours. Include a negative control (differentiated cells only), a vehicle control (cells + DMSO + stressor), and a positive control (a known neuroprotective agent).
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT assay as described above) to determine the extent of cell death.
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration of the compound relative to the vehicle control. Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).
Caption: Workflow for the in vitro neuroprotection assay.
Conclusion
This compound, as a member of the pterocarpanone class, holds promise for natural product-based drug discovery. While direct evidence of its biological activity is still emerging, the data from related compounds and its natural source strongly suggest potential anticancer, anti-inflammatory, and neuroprotective properties. The provided protocols and pathway diagrams offer a framework for researchers to systematically investigate the therapeutic potential of this compound and elucidate its mechanisms of action, paving the way for its potential development as a novel therapeutic agent. Further studies are warranted to isolate and characterize this compound in sufficient quantities and to perform comprehensive in vitro and in vivo evaluations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of tuberosin isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory flavonoids and pterocarpanoid from Crotalaria pallida and C. assamica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NFκB pathway and microRNA-9 and -21 are involved in sensitivity to the pterocarpanquinone LQB-118 in different CML cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (+)-Hydroxytuberosone Extraction from Kudzu (Pueraria lobata)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (+)-Hydroxytuberosone from Kudzu root. The information aims to address common challenges associated with low extraction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Kudzu?
This compound is a pterocarpan (B192222), a type of isoflavonoid (B1168493), found in the root of the Kudzu plant (Pueraria lobata). Pterocarpans are a class of plant secondary metabolites that have garnered interest for their potential biological activities, making them relevant for pharmaceutical research and drug development. Kudzu root is a known rich source of various isoflavonoids, including more common compounds like puerarin, daidzin, and daidzein.[1]
Q2: What are the primary factors that influence the yield of this compound during extraction?
Several factors can significantly impact the extraction yield of isoflavonoids, including this compound, from plant materials. These include:
-
Plant Material: The genetic variety, age, and harvesting time of the Kudzu plant can affect the concentration of secondary metabolites.[2]
-
Solvent Choice: The type of solvent and its polarity are critical for efficient extraction.[2][3][4]
-
Extraction Method: The technique employed (e.g., maceration, Soxhlet, ultrasound-assisted, microwave-assisted) influences efficiency and extraction time.[5]
-
Extraction Parameters: Temperature, time, and the solid-to-liquid ratio are key parameters that need optimization.[1][6]
-
Post-Harvest Processing: How the Kudzu root is handled after harvesting, including drying and grinding, can impact the stability and accessibility of the target compound.[7]
Q3: Which solvents are most effective for extracting isoflavonoids like this compound from Kudzu?
Aqueous mixtures of organic solvents are generally most effective for extracting isoflavonoids. The optimal solvent system depends on the specific target compound's polarity.
-
Ethanol (B145695) and Methanol (B129727): Aqueous solutions of ethanol and methanol are widely used for isoflavonoid extraction from Kudzu.[5][8] For instance, an 80% aqueous ethanol solution has been shown to be effective for extracting various flavonoids from Kudzu root waste.[1]
-
Acetone (B3395972): Aqueous acetone is another effective solvent system for extracting phenolic compounds from plant materials.[3][9]
-
Eco-friendly Solvents: Natural deep eutectic solvents (NADESs) are being explored as greener alternatives to conventional organic solvents.[10]
The choice of solvent should be optimized for this compound specifically, though starting with conditions known to be effective for other Kudzu isoflavonoids is a sound strategy.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of this compound | Inappropriate Solvent System: The polarity of the extraction solvent may not be suitable for this compound. | 1. Vary Solvent Polarity: Test a range of aqueous solvent mixtures (e.g., 30%, 50%, 80% ethanol or methanol in water).[5] 2. Try Different Solvents: Experiment with other solvents like aqueous acetone.[9] 3. Literature Review: Search for specific literature on pterocarpan extraction to identify suitable solvents.[8][11][12] |
| Suboptimal Extraction Parameters: Extraction time, temperature, or solid-to-liquid ratio may not be optimized. | 1. Optimize Temperature: Systematically vary the extraction temperature (e.g., 30°C, 50°C, 70°C). Note that higher temperatures can sometimes lead to degradation of thermolabile compounds.[2][6] 2. Optimize Time: Conduct a time-course study (e.g., 1h, 3h, 6h) to determine the optimal extraction duration.[1] 3. Adjust Solid-to-Liquid Ratio: A higher solvent volume can improve extraction but may also extract more impurities.[6] Test ratios like 1:20, 1:30, and 1:50 (g/mL).[5][10] | |
| Poor Quality Plant Material: The Kudzu root may have a low natural concentration of this compound. | 1. Source Verification: Ensure the plant material is correctly identified as Pueraria lobata. 2. Harvesting Time: Consider the impact of harvesting season on isoflavonoid content. 3. Storage Conditions: Improperly stored root material can lead to compound degradation. Store in a cool, dry, dark place. | |
| Co-extraction of a High Amount of Impurities | Non-selective Solvent: The chosen solvent may be too broad in its extraction capabilities. | 1. Solvent Polarity Adjustment: A less polar or more polar solvent might be more selective for this compound. 2. Sequential Extraction: Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main extraction. |
| Inadequate Purification: The downstream purification steps may not be sufficient to remove impurities. | 1. Chromatographic Optimization: Refine the column chromatography conditions (e.g., stationary phase, mobile phase gradient) for better separation. 2. Recrystallization: If a solid, attempt recrystallization with different solvent systems to improve purity. | |
| Degradation of this compound during Processing | High Temperatures: Pterocarpans can be sensitive to heat. | 1. Lower Extraction Temperature: Use lower temperatures for extraction, potentially in combination with methods like ultrasound-assisted extraction (UAE) to maintain efficiency.[1][5] 2. Avoid Excessive Heat During Solvent Removal: Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. |
| Light Exposure: Some phenolic compounds are light-sensitive. | 1. Protect from Light: Conduct extraction and subsequent steps in amber glassware or by covering the apparatus with aluminum foil. | |
| Oxidation: Phenolic compounds can be susceptible to oxidation. | 1. Inert Atmosphere: Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if degradation is severe. 2. Antioxidant Addition: The addition of a small amount of an antioxidant like ascorbic acid to the extraction solvent may help prevent degradation, though this could complicate purification. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on general methods for isoflavonoid extraction from Kudzu and is a good starting point for optimization.[1][5][10]
-
Sample Preparation:
-
Wash fresh Kudzu roots thoroughly to remove soil and debris.
-
Dry the roots in a well-ventilated oven at a controlled temperature (e.g., 40-50°C) until brittle.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of powdered Kudzu root and place it into a 500 mL Erlenmeyer flask.
-
Add 200 mL of 80% aqueous ethanol (a solid-to-liquid ratio of 1:20).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonication at a frequency of 40 kHz and a power of 250 W for 3 hours at a controlled temperature of 60°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification (General Approach):
-
The crude extract will be a complex mixture. Further purification is necessary to isolate this compound.
-
A common method is column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol).
-
Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.
-
Combine the pure fractions and evaporate the solvent to yield isolated this compound.
-
Protocol 2: Maceration (Conventional Solvent Extraction)
-
Sample Preparation: Prepare the Kudzu root powder as described in Protocol 1.
-
Extraction:
-
Place 10 g of the powder in a sealed container with 200 mL of 80% aqueous ethanol.
-
Agitate the mixture using a magnetic stirrer or orbital shaker at room temperature for 24 hours.
-
-
Filtration and Concentration: Follow the same procedure as described in Protocol 1.
-
Purification: Follow the same general purification approach as described in Protocol 1.
Data Presentation
Table 1: Comparison of Extraction Solvents for Total Phenolic Content (Illustrative)
| Solvent System | Total Phenolic Content (mg GAE/g DW)* | Reference |
| 50% Methanol | Data would be here | [5] |
| 80% Methanol | Data would be here | [5] |
| 50% Ethanol | Data would be here | [6] |
| 80% Ethanol | Data would be here | [1] |
| 70% Acetone | Data would be here | [9] |
| Water | Data would be here | [13] |
*GAE = Gallic Acid Equivalents; DW = Dry Weight. Note: This table is illustrative. The actual values would need to be determined experimentally for this compound or total pterocarpans.
Table 2: Effect of Extraction Parameters on Isoflavonoid Yield (Illustrative)
| Parameter | Variation | Effect on Yield | Reference |
| Temperature | 30°C -> 60°C | Increased yield | [6] |
| > 60°C | Decreased yield | [6] | |
| Time | 1h -> 6h | Increased yield | [1] |
| Solvent Concentration | 25% -> ~45% Ethanol | Increased yield | [6] |
| > 45% Ethanol | Decreased yield | [6] |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. The Art of Extraction: Influencing Factors in Plant Compounds Harvesting [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Extraction, Purification, and Analysis Techniques of the Main Components of Kudzu Root: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient Recovery of Bioactive Puerarin from Roots of Pueraria lobata Using Generally Recognized as Safe Solvents [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Examining the Performance of Two Extraction Solvent Systems on Phenolic Constituents from U.S. Southeastern Blackberries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of solvents extraction on phytochemical components and biological activities of Tunisian date seeds (var. Korkobbi and Arechti) - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of (+)-Hydroxytuberosone in reverse-phase HPLC.
Welcome to the technical support center for the chromatographic analysis of (+)-Hydroxytuberosone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of this compound in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good resolution for this compound in RP-HPLC?
A1: this compound, a sesquiterpenoid, may present several challenges in RP-HPLC. These can include co-elution with structurally similar impurities, poor peak shape (tailing or fronting), and insufficient separation from other components in a complex matrix. Achieving baseline resolution is crucial for accurate quantification and purification.[1]
Q2: What is a good starting point for an RP-HPLC method for this compound analysis?
A2: For sesquiterpene lactones like this compound, a C18 column is a common and effective starting point.[2][3] A gradient elution using a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.[4][5] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can help improve peak shape.[4]
Q3: How does the mobile phase composition affect the resolution of this compound?
A3: The mobile phase composition is a critical factor influencing retention and selectivity.[1][6] In reverse-phase HPLC, decreasing the organic solvent percentage will increase the retention time of this compound, which can improve separation from less retained impurities.[2][7] Conversely, increasing the organic content reduces retention.[8] Fine-tuning the water/organic solvent ratio is a primary step in optimizing resolution.
Q4: Can changing the organic solvent in the mobile phase improve separation?
A4: Yes, changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) can significantly alter selectivity and improve the resolution of co-eluting peaks.[7] Each solvent interacts differently with the analyte and the stationary phase, leading to changes in elution order and peak spacing.
Q5: What role does the column play in improving resolution?
A5: The choice of HPLC column is fundamental to achieving good resolution. Key parameters include:
-
Stationary Phase: While C18 is a good starting point, other phases like C8 or phenyl columns can offer different selectivities.[2][3] For aromatic compounds, a phenyl phase might be beneficial.[2]
-
Particle Size: Smaller particle sizes lead to higher column efficiency and sharper peaks, which improves resolution.[7]
-
Column Length: A longer column generally provides better separation, but at the cost of longer run times and higher backpressure.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Poor Resolution and Co-eluting Peaks
If this compound is co-eluting with another compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for improving peak resolution.
Quantitative Data Summary: Impact of Method Parameters on Resolution
| Parameter Adjusted | Effect on Retention Time | Effect on Selectivity | Effect on Efficiency | Potential Outcome on Resolution |
| Decrease Organic Solvent % | Increase | May Change | No Direct Effect | Improved for early eluting peaks[2][7] |
| Switch Acetonitrile to Methanol | May Increase or Decrease | Significant Change | May Decrease | Can significantly improve or worsen[7] |
| Decrease Flow Rate | Increase | No Direct Effect | Increase | Generally improves[1] |
| Decrease Temperature | Increase | May Change | Increase | Often improves, but run time increases[1] |
| Use Longer Column | Increase | No Direct Effect | Increase | Improves, but increases backpressure[7] |
| Use Smaller Particle Size Column | No Direct Effect | No Direct Effect | Increase | Significantly improves[7] |
Issue 2: Peak Tailing
Peak tailing for this compound can be caused by secondary interactions with the stationary phase or column overload.
Logical Relationship Diagram for Peak Tailing Causes and Solutions
Caption: Causes of peak tailing and their corresponding solutions.
Issue 3: Irreproducible Retention Times
Fluctuations in retention time can compromise the reliability of your analysis.
Troubleshooting Steps for Retention Time Drift
-
Check for Leaks: Inspect all fittings for any signs of leakage.[9]
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions between runs.[9][10]
-
Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to evaporation of the more volatile organic solvent.[9][10] Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Use a Column Oven: Maintain a constant column temperature to ensure consistent retention times, as temperature fluctuations can affect viscosity and retention.[1][8]
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound
This protocol provides a starting point for method development.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]
Protocol 2: Optimizing Mobile Phase Selectivity
This protocol is for when you have co-eluting peaks.
-
Initial Analysis: Perform an injection using the general-purpose method (Protocol 1) with Acetonitrile as Mobile Phase B.
-
Solvent Swap: Prepare a new Mobile Phase B using Methanol with 0.1% Formic Acid.
-
Re-analysis: Replace the Acetonitrile mobile phase with the Methanol mobile phase. Ensure the system is thoroughly flushed. Repeat the analysis using the same gradient conditions.
-
Compare Chromatograms: Compare the chromatograms from the Acetonitrile and Methanol runs. The change in solvent will likely alter the elution order and may resolve the co-eluting peaks.[7]
-
Ternary Gradient (Advanced): If neither solvent provides adequate resolution, consider creating a mobile phase B that is a mixture of Acetonitrile and Methanol to fine-tune the selectivity.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromtech.com [chromtech.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. realab.ua [realab.ua]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Addressing Solubility Challenges of (+)-Hydroxytuberosone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (+)-Hydroxytuberosone in aqueous solutions. Given the limited specific solubility data for this compound, this guide leverages established methods for enhancing the solubility of poorly water-soluble, hydrophobic compounds, a class to which this compound likely belongs.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the first step?
A1: For hydrophobic compounds like this compound, direct dissolution in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common initial choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with many biological assays at low final concentrations (typically <1%).
Q2: After dissolving this compound in an organic solvent, it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous solution. To mitigate this, consider the following strategies:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous medium is as low as possible while maintaining solubility.
-
Use a Co-solvent System: A mixture of solvents can sometimes provide better solubility than a single solvent.[1]
-
Employ Solubility Enhancers: Surfactants or cyclodextrins can be used to create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[2]
-
Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and ensuring rapid mixing while adding the stock solution can sometimes improve dissolution.
Q3: Are there alternative solvents to DMSO if it is not suitable for my experiment?
A3: Yes, other water-miscible organic solvents can be used. The choice of solvent will depend on the specific requirements of your experiment, including cell toxicity and potential interference with the assay. Common alternatives include:
-
Ethanol
-
Methanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
It is crucial to perform a vehicle control experiment to ensure the chosen solvent does not affect the experimental outcome.
Q4: What are the different approaches I can take to improve the aqueous solubility of this compound for in vivo studies?
A4: For in vivo applications, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][4]
-
Solid Dispersions: Dispersing the compound in an inert hydrophilic carrier can enhance solubility.[5][6] This can be achieved through methods like melting, solvent evaporation, or spray drying.[5]
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[1]
-
Co-solvents: Using a mixture of water and a water-miscible solvent can increase the solubility of hydrophobic compounds.[1][7]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[2][6]
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and increasing their solubility.[2][3]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| This compound powder does not dissolve in the chosen organic solvent. | The compound has low solubility in the selected solvent. | Try a different organic solvent (e.g., DMSO, ethanol, methanol). Gentle warming and vortexing may also aid dissolution. |
| The compound precipitates out of the organic stock solution upon storage. | The stock solution is supersaturated or unstable at the storage temperature. | Prepare a fresh stock solution before each experiment. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Consider preparing a slightly lower stock concentration. |
| Inconsistent results are observed between different batches of experiments. | Variability in the preparation of the compound solution. | Standardize the protocol for preparing and diluting the compound. Ensure the stock solution is completely dissolved and homogenous before each use. Perform quality control on each new batch of the compound. |
| The final aqueous solution containing this compound is cloudy or contains visible particles. | The compound has precipitated or formed aggregates. | Visually inspect the solution. If cloudy, try the mitigation strategies for "crashing out" mentioned in the FAQs. Consider filtration if appropriate for the experiment. Dynamic light scattering (DLS) can be used to detect aggregation. |
| Low bioavailability is observed in animal studies despite achieving a clear solution for dosing. | The compound may be precipitating in the gastrointestinal tract or has poor membrane permeability. | Consider formulation strategies that maintain the compound in a solubilized state in vivo, such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) or amorphous solid dispersions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a high-purity, water-miscible organic solvent (e.g., DMSO) to achieve the target stock concentration.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent as described in Protocol 1.
-
Prepare Co-solvent/Aqueous Buffer Mixture: In a separate sterile tube, prepare the final aqueous buffer.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum.
-
Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, further optimization of the co-solvent concentration or the use of other solubility enhancement techniques may be necessary.
Visual Guides
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: General experimental workflow for solution preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. japer.in [japer.in]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
Optimization of reaction conditions for the synthesis of (+)-Hydroxytuberosone.
Important Notice: Following a comprehensive literature search, a specific, published total synthesis for (+)-Hydroxytuberosone could not be located. The information presented here is based on general synthetic strategies for structurally related compounds, such as pterocarpans and furo[3,2-c]benzopyrans. This guide is intended to provide general troubleshooting advice for plausible reaction types that might be employed in the synthesis of such complex heterocyclic systems. The proposed experimental protocols are hypothetical and should be adapted and optimized by experienced synthetic chemists.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that pose synthetic challenges?
A1: this compound possesses a complex pentacyclic ring system with multiple stereocenters. Key challenges include the stereoselective construction of the dihydropyran and furan (B31954) rings, the installation of the gem-dimethyl group, and the control of the relative and absolute stereochemistry of the hydroxyl groups.
Q2: What general synthetic strategies could be envisioned for the synthesis of the furo[3,2-c:4,5-g']bis[1]benzopyran core of this compound?
A2: Plausible strategies could involve:
-
Convergent Approach: Synthesis of two key benzofuran (B130515) or chromene fragments followed by a late-stage coupling and cyclization to form the central rings.
-
Linear Approach: Stepwise construction of the rings starting from a simpler precursor, such as a substituted phenol (B47542) or coumarin.
-
Biomimetic Synthesis: Mimicking the proposed biosynthetic pathway, which may involve oxidative cyclizations of isoflavonoid (B1168493) precursors.
Q3: Are there any known related natural products whose syntheses could provide guidance?
A3: Yes, the syntheses of various pterocarpans, such as (−)-glyceollin I and (−)-variabilin, offer valuable insights into the construction of the core pterocarpan (B192222) skeleton. Methodologies like asymmetric transfer hydrogenation of isoflavones and subsequent cyclization are key transformations in these syntheses.
Troubleshooting Guide
This guide addresses potential issues in hypothetical key synthetic steps.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Claisen rearrangement to form a key C-C bond for the chromene ring. | 1. Incomplete reaction. 2. Decomposition of starting material or product at high temperatures. 3. Unfavorable equilibrium. | 1. Increase reaction time or temperature cautiously. Monitor by TLC. 2. Use a lower boiling point solvent or microwave irradiation for better temperature control. 3. Use a Lewis acid catalyst to promote the rearrangement at a lower temperature. |
| Poor diastereoselectivity in the reduction of a ketone to a secondary alcohol. | 1. Steric hindrance is insufficient to direct the approach of the reducing agent. 2. Use of a non-selective reducing agent. | 1. Employ a bulkier reducing agent (e.g., L-Selectride® instead of NaBH₄). 2. Use a substrate-controlled reduction or a chiral reducing agent (e.g., CBS catalyst). |
| Failure of intramolecular Heck reaction to form the furan ring. | 1. Catalyst deactivation. 2. Poor choice of ligand. 3. Sub-optimal base or solvent. | 1. Use a more robust palladium catalyst or increase catalyst loading. 2. Screen different phosphine (B1218219) ligands (e.g., P(o-tol)₃, XPhos). 3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., DMF, dioxane). |
| Epimerization at a stereocenter during a base- or acid-catalyzed step. | 1. Presence of an acidic proton adjacent to a stereocenter. 2. Harsh reaction conditions. | 1. Use a non-ionic base or a milder acid catalyst. 2. Reduce reaction temperature and time. 3. Protect the sensitive functional group if possible. |
| Low yield in a final deprotection step. | 1. Incomplete deprotection. 2. Degradation of the product under deprotection conditions. | 1. Increase the amount of deprotecting agent or reaction time. 2. Use a milder deprotection protocol (e.g., enzymatic deprotection if applicable). |
Hypothetical Experimental Protocols
Note: The following protocols are illustrative for the synthesis of a generic furo[3,2-c]benzopyran core and are not a validated synthesis of this compound.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) and Cyclization to a Pterocarpan Core
This protocol is adapted from the synthesis of related pterocarpans and describes the formation of a key chiral intermediate.
Reaction Scheme:
Caption: Asymmetric transfer hydrogenation and cyclization.
Procedure:
-
To a solution of the substituted isoflavone (1.0 eq) in a mixture of formic acid and triethylamine (B128534) (5:2) is added [Ru(p-cymene)Cl₂]₂ (0.01 eq) and (S,S)-Ts-DPEN (0.02 eq).
-
The reaction mixture is stirred at 40 °C for 12 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate (B1210297).
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is then dissolved in anhydrous THF, and p-toluenesulfonic acid (0.1 eq) is added.
-
The mixture is stirred at room temperature for 2 hours to effect cyclization.
-
The reaction is quenched with saturated NaHCO₃ solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Protocol 2: Intramolecular [4+2] Cycloaddition to form a Furo[3,2-c]benzopyran
This protocol outlines a potential route to construct the fused ring system.
Reaction Scheme:
Caption: Intramolecular [4+2] cycloaddition workflow.
Procedure:
-
A solution of the substituted salicylaldehyde (1.0 eq), the α-prenylated alcohol (1.2 eq), and a catalytic amount of benzenesulfonic acid (0.1 eq) in ethanol (B145695) is heated to reflux.
-
The reaction is monitored by TLC. After completion (typically 6-12 hours), the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Logical Troubleshooting Workflow
For a given problematic reaction, the following logical workflow can be applied.
Caption: A logical approach to troubleshooting synthetic reactions.
References
Troubleshooting poor signal intensity of (+)-Hydroxytuberosone in mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of (+)-Hydroxytuberosone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly poor signal intensity, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor signal intensity of this compound in ESI-MS?
A1: Poor signal intensity of this compound in Electrospray Ionization Mass Spectrometry (ESI-MS) is often due to suboptimal ionization efficiency.[1] As a sesquiterpenoid lactone, its structure may not be readily protonated or deprotonated under standard ESI conditions. Factors such as mobile phase composition (pH and additives), ion source parameters, and the presence of matrix effects significantly impact its ability to form gas-phase ions.[2][3]
Q2: Can the sample matrix affect the signal of this compound?
A2: Absolutely. The sample matrix, which includes all components other than this compound, can cause ion suppression or enhancement.[4][5] Co-eluting compounds from the sample can compete for ionization in the ESI source, reducing the signal intensity of the analyte.[1][6] This is a common issue in the analysis of complex mixtures like natural product extracts or biological samples.[2][7]
Q3: What are the expected adducts of this compound in positive ion mode ESI-MS?
A3: In positive ion mode, this compound is likely to form protonated molecules [M+H]+. However, due to the presence of carbonyl and hydroxyl groups, it can also readily form adducts with alkali metals, such as sodium [M+Na]+ and potassium [M+K]+.[8][9] The relative abundance of these adducts can be influenced by the purity of the solvents and the sample matrix. In some cases, sodiated molecules may be more stable and provide a better signal than the protonated form.[8]
Q4: How does fragmentation of this compound affect signal intensity in MS/MS experiments?
A4: In tandem mass spectrometry (MS/MS), inefficient fragmentation of the precursor ion can lead to low intensity of product ions.[10] The fragmentation of sesquiterpene lactones often involves neutral losses of water (H₂O) and carbon monoxide (CO). For hirsutinolide-type sesquiterpene lactones, a common fragmentation pattern involves the loss of side chains.[8] Optimizing the collision energy is crucial to ensure efficient fragmentation and the generation of characteristic product ions for sensitive quantification.[10][11]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor Signal Intensity
This guide provides a step-by-step workflow to diagnose and resolve low signal intensity issues with this compound.
Guide 2: Addressing Specific Issues
| Issue | Potential Cause | Recommended Action |
| No peak detected | Sample concentration too low. | Prepare a fresh, more concentrated sample.[1] |
| Incorrect ionization mode. | Switch between positive and negative ion modes. | |
| Instrument not calibrated. | Perform a full system tune and mass calibration.[1] | |
| Weak and inconsistent signal | Unstable electrospray. | Check for clogs in the sample line or emitter. Ensure proper solvent flow. |
| Fluctuating ion source temperature. | Verify and stabilize the source and desolvation temperatures. | |
| Matrix suppression. | Perform a matrix effect study. Improve sample cleanup.[4][6] | |
| High background noise | Contaminated mobile phase or system. | Use high-purity solvents and flush the LC-MS system.[3] |
| Dirty ion source. | Clean the ion source components according to the manufacturer's guidelines.[3] | |
| Poor fragmentation in MS/MS | Incorrect collision energy. | Perform a collision energy optimization experiment for the specific precursor ion. |
| Precursor ion intensity is too low. | Optimize conditions for the precursor ion first before moving to MS/MS. | |
| Wrong precursor ion selected. | Verify the m/z of the precursor ion, considering adducts like [M+Na]+. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound
-
Objective: To determine the optimal mobile phase composition for maximizing the ionization efficiency of this compound.
-
Materials:
-
This compound standard solution (e.g., 1 µg/mL in methanol).
-
LC-MS grade water, acetonitrile, and methanol.
-
Additives: Formic acid, ammonium formate, ammonium acetate.
-
-
Procedure:
-
Prepare a series of mobile phases with varying compositions and additives.
-
Set up the LC-MS system with a suitable C18 column.
-
Inject the this compound standard using each mobile phase composition.
-
Monitor the signal intensity of the target analyte (e.g., [M+H]+ or [M+Na]+).
-
Compare the peak areas obtained with each mobile phase to identify the optimal conditions.
-
| Mobile Phase Composition | Additive | Relative Signal Intensity (%) | Notes |
| 50:50 Water:Acetonitrile | None | 30 | Poor peak shape. |
| 50:50 Water:Acetonitrile | 0.1% Formic Acid | 100 | Good peak shape, [M+H]+ is the dominant ion. |
| 50:50 Water:Methanol | 0.1% Formic Acid | 85 | Broader peak compared to acetonitrile. |
| 50:50 Water:Acetonitrile | 5 mM Ammonium Formate | 120 | [M+H]+ and [M+NH4]+ adducts observed. |
| 50:50 Water:Acetonitrile | 5 mM Ammonium Acetate | 110 | Similar to ammonium formate. |
Note: The data in this table is illustrative and should be determined experimentally.
Protocol 2: Assessment of Matrix Effects
-
Objective: To quantify the extent of ion suppression or enhancement from the sample matrix.
-
Procedure:
-
Prepare a standard solution of this compound in a clean solvent (Solution A).
-
Prepare a blank matrix sample (e.g., extract of a biological tissue without the analyte).
-
Spike the blank matrix extract with the this compound standard to the same final concentration as Solution A (Solution B).
-
Analyze both solutions by LC-MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.[5]
-
Visualizations
Hypothesized Fragmentation Pathway of this compound
The following diagram illustrates a potential fragmentation pathway for protonated this compound based on the known fragmentation of similar sesquiterpene lactones.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. amt.copernicus.org [amt.copernicus.org]
Minimizing degradation of (+)-Hydroxytuberosone during storage and handling.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of (+)-Hydroxytuberosone to minimize degradation and ensure the integrity of your experimental results. The following information is based on the chemical properties of pterocarpans, the class of compounds to which this compound belongs, and general best practices for handling sensitive natural products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, such as during experimental use, maintaining the compound at 2-8°C is advisable. As with many natural products, elevated temperatures can accelerate degradation.[1]
Q2: How should I protect this compound from light?
A2: this compound, like other pterocarpans, may be susceptible to photodegradation. It is crucial to store the compound in a light-protected environment, such as in an amber vial or a container wrapped in aluminum foil.[2] All handling and experimental procedures should be carried out under subdued light conditions whenever possible.
Q3: What is the best way to store this compound in solution?
A3: If you need to store this compound in solution, use a high-purity, anhydrous solvent such as DMSO, ethanol, or acetonitrile. Prepare solutions fresh for each experiment if possible. For short-term storage of solutions, keep them at -20°C or below in tightly sealed, light-protected containers to minimize solvent evaporation and exposure to air and moisture. The stability of related compounds has been shown to be pH-dependent, with greater stability in slightly acidic conditions (around pH 5.5) compared to neutral or alkaline conditions.
Q4: Is this compound sensitive to oxidation?
A4: Pterocarpans can be susceptible to oxidative degradation.[3] To minimize this risk, it is recommended to store the solid compound and solutions under an inert atmosphere, such as argon or nitrogen. Avoid repeated freeze-thaw cycles of solutions, as this can introduce atmospheric oxygen.
Q5: How can I check for degradation of my this compound sample?
A5: The most reliable way to assess the purity and detect degradation products is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A shift in the retention time of the main peak, a decrease in its peak area, or the appearance of new peaks can indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions from solid stock for each experiment. 3. Assess the purity of the compound using a validated analytical method (see Experimental Protocols). |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of the compound. | 1. Investigate the storage and handling history of the sample. 2. Consider potential sources of contamination or reaction with incompatible solvents or reagents. 3. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Inconsistent experimental results | Inconsistent concentration of active compound due to degradation between experiments. | 1. Aliquot solid compound and solutions to avoid repeated opening of the main stock. 2. Always use freshly prepared solutions for critical experiments. 3. Re-qualify the concentration of your stock solution periodically. |
Quantitative Data on Pterocarpan Stability (Analogous Compounds)
| Compound Class | Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Approx.) | Reference |
| Isoflavonoids | 0.1 M HCl | 8 | 80 | 10-15% | Generic Data |
| Isoflavonoids | 0.1 M NaOH | 4 | 60 | 20-30% | Generic Data |
| Isoflavonoids | 10% H₂O₂ | 24 | 25 | 15-25% | Generic Data |
| Isoflavonoids | UV Light (254 nm) | 48 | 25 | >50% | [2] |
| Isoflavonoids | Dry Heat | 72 | 105 | 5-10% | Generic Data |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Pterocarpan Analysis (Adapted from Isoflavonoid Methods)
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
A gradient elution is recommended to ensure separation of the parent compound from potential degradation products. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
3. Detection:
-
Monitor at the wavelength of maximum absorbance (λmax) of this compound. If the λmax is unknown, a DAD can be used to determine it. A wavelength around 280 nm is often suitable for pterocarpans.
4. Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution.
-
Dilute the stock solution with the initial mobile phase composition to the desired working concentration.
5. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to be considered stability-indicating. Specificity is demonstrated by showing that degradation products do not co-elute with the main peak.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for various time points (e.g., 2, 8, 24, 48 hours).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven for various time points (e.g., 24, 48, 72 hours). Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for an extended period (e.g., 24, 48, 72 hours). A control sample should be wrapped in foil and kept under the same conditions.
3. Analysis:
-
Analyze the stressed samples at each time point using the validated stability-indicating HPLC method.
-
Monitor the percentage degradation of the parent peak and the formation of any new peaks.
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Logic for Experimental Issues.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of (+)-Hydroxytuberosone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the in vivo bioavailability of (+)-Hydroxytuberosone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a pterocarpan, a class of natural compounds known for their potential therapeutic properties. However, like many other pterocarpans, this compound is expected to have low aqueous solubility, which can significantly limit its absorption from the gastrointestinal tract and, consequently, its bioavailability. Poor bioavailability can lead to sub-therapeutic concentrations at the target site, resulting in inconsistent or a lack of in vivo efficacy.
Q2: What are the primary challenges when working with this compound in vivo?
A2: Researchers may encounter several challenges, including:
-
Poor Aqueous Solubility: this compound is soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, but its solubility in aqueous solutions is likely low, hindering its dissolution in gastrointestinal fluids.
-
Rapid Metabolism: Pterocarpans are known to undergo extensive Phase I (e.g., demethylation, hydrogenation, hydroxylation) and Phase II (e.g., glucuronidation, sulfation) metabolism in the liver. This rapid breakdown can lead to low systemic exposure and a short half-life of the active compound.[1]
-
Poor Membrane Permeability: The ability of this compound to cross the intestinal epithelium may be limited, further reducing its absorption.
Q3: What strategies can be employed to enhance the bioavailability of this compound?
A3: Several formulation strategies can be utilized to improve the bioavailability of poorly soluble compounds like this compound. These include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
-
Liposomal Formulations: Encapsulating this compound within lipid-based vesicles (liposomes) can improve its solubility, protect it from degradation in the gut, and facilitate its absorption.
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area, leading to faster dissolution.
Troubleshooting Guide
Issue: Inconsistent or low plasma concentrations of this compound in pharmacokinetic studies.
| Potential Cause | Troubleshooting Action |
| Poor dissolution of the compound in the GI tract. | Formulate this compound as a solid dispersion or a liposomal formulation to improve its dissolution rate and solubility. |
| Rapid first-pass metabolism in the liver. | Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (if identified) or use a formulation (e.g., liposomes) that may partially bypass first-pass metabolism. |
| Low permeability across the intestinal epithelium. | Evaluate the permeability of different formulations using an in vitro Caco-2 cell model. Consider the inclusion of permeation enhancers in the formulation, but with caution to avoid cytotoxicity. |
| Degradation of the compound in the formulation or GI tract. | Assess the stability of this compound at different pH values and in the presence of digestive enzymes. Use protective formulations like liposomes. |
| Inaccurate dosing or issues with animal handling. | Ensure proper training in oral gavage techniques. Verify the concentration and homogeneity of the dosing formulation. |
Issue: High variability in in vivo efficacy studies.
| Potential Cause | Troubleshooting Action |
| Inconsistent bioavailability between animals. | Utilize an optimized formulation (solid dispersion or liposomes) to ensure more consistent absorption. Increase the number of animals per group to improve statistical power. |
| Sub-therapeutic drug exposure. | Increase the dose of the formulated this compound. Confirm the achieved plasma concentrations are within the expected therapeutic window based on in vitro data. |
| Off-target effects or toxicity. | Conduct dose-ranging toxicity studies with the formulation. Monitor animals closely for any adverse effects. |
Data Presentation: Efficacy of Bioavailability Enhancement Strategies
The following tables summarize quantitative data from studies on other poorly soluble natural compounds, demonstrating the potential for significant bioavailability enhancement using formulation strategies applicable to this compound.
Table 1: Enhancement of Oral Bioavailability of a Poorly Soluble Compound with a Liposomal Formulation
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–24 (ng·h/mL) | Relative Bioavailability (%) | Fold Increase in Bioavailability |
| Unformulated Compound | 5.4 | 0.25 | 17.6 | 9.1 | - |
| Liposomal Formulation | 14.5 | 0.25 | 40.7 | 21.0 | 2.3 |
Source: Adapted from a study on 2,4,6-trihydroxy-3-geranylacetophenone in rats.[2][3][4]
Table 2: Comparison of Pharmacokinetic Parameters of a Poorly Soluble Drug in Different Formulations
| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) |
| Pure Drug | 229.24 | 1268.97 |
| Liposomal Formulation | 54.6 | 193.9 |
Note: This data on a different compound illustrates how formulation can alter pharmacokinetic parameters. The liposomal formulation in this case was administered intraperitoneally, leading to a different absorption profile.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, Soluplus®), and a suitable organic solvent (e.g., ethanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Materials: this compound, phospholipids (B1166683) (e.g., soy phosphatidylcholine), cholesterol, and a suitable organic solvent (e.g., chloroform-methanol mixture).
-
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature.
-
To obtain smaller, more uniform vesicles, the resulting liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Formulation Administration:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose solution) or the pure compound via oral gavage at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Mandatory Visualizations
References
- 1. Determination of 3-hydroxy pterocarpan, a novel osteogenic compound in rat plasma by liquid chromatography-tandem mass spectrometry: application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Metabolism of Liposome-Encapsulated 2,4,6-Trihydroxygeranylacetophenone in Rats Using High-Resolution Orbitrap Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Metabolism of Liposome-Encapsulated 2,4,6-Trihydroxygeranylacetophenone in Rats Using High-Resolution Orbitrap Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dealing with matrix effects in the analysis of (+)-Hydroxytuberosone in plasma.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with matrix effects during the analysis of (+)-Hydroxytuberosone in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix.[1] In plasma analysis, these components can include phospholipids (B1166683), salts, and proteins.[2] Matrix effects can lead to ion suppression or enhancement, which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[3][4] For a compound like this compound, which is likely a hydrophobic sesquiterpenoid, co-extraction of lipids and other hydrophobic molecules can be a significant source of matrix effects.[5]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank plasma sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in spiked post-extraction sample / Peak area in neat solution) * 100
A value of 100% indicates no matrix effect, while values <100% suggest ion suppression and >100% indicate ion enhancement.
Another qualitative method is the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Q3: What are the primary sources of matrix effects in plasma samples?
A3: The primary sources of matrix effects in plasma are endogenous phospholipids, which can co-elute with the analyte of interest and cause ion suppression, particularly in electrospray ionization (ESI).[2] Other sources include salts, proteins that were not completely removed during sample preparation, and exogenous contaminants such as anticoagulants (e.g., Li-heparin) or polymers from plasticware.[6]
Q4: Can the choice of ionization technique influence matrix effects?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1] If significant matrix effects are observed with ESI, switching to APCI might be a viable option, provided this compound is amenable to this ionization technique. Additionally, optimizing ESI source parameters such as spray voltage, gas flows, and temperature can help minimize matrix effects.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
Possible Cause: Inefficient extraction from plasma proteins or loss of analyte during sample preparation. As a potentially hydrophobic compound, this compound may exhibit strong binding to plasma proteins like albumin.
Troubleshooting Steps:
-
Optimize Protein Precipitation:
-
Experiment with different organic solvents (e.g., acetonitrile, methanol, acetone) and their ratios to plasma. Acetonitrile is often effective at precipitating proteins while keeping moderately hydrophobic compounds in the supernatant.
-
Consider the temperature of precipitation; performing the precipitation at a low temperature can sometimes improve protein removal.
-
-
Employ Liquid-Liquid Extraction (LLE):
-
Screen various organic solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether, hexane).
-
Adjust the pH of the plasma sample to ensure this compound is in a neutral state to maximize its partitioning into the organic phase.
-
-
Utilize Solid-Phase Extraction (SPE):
-
Select a sorbent that is appropriate for the physicochemical properties of this compound (e.g., reversed-phase C18 or a polymer-based sorbent).
-
Systematically optimize the wash and elution steps. A weak organic wash can remove interfering phospholipids, while a stronger organic solvent will elute the analyte.
-
Issue 2: Significant Ion Suppression
Possible Cause: Co-elution of phospholipids or other endogenous matrix components with this compound.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
If using protein precipitation, consider a more selective technique like LLE or SPE, which are generally better at removing phospholipids.[7]
-
Specialized phospholipid removal plates and cartridges are commercially available and can be very effective.
-
-
Optimize Chromatographic Separation:
-
Modify the HPLC/UPLC gradient to better separate this compound from the region where phospholipids typically elute (often in the middle of a reversed-phase gradient).
-
Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.
-
Consider using a smaller particle size column or a longer column to increase chromatographic resolution.
-
-
Dilute the Sample Extract:
-
A simple yet effective method to reduce the concentration of interfering components is to dilute the final extract before injection. This may, however, compromise the limit of quantitation.
-
Issue 3: High Variability in Results
Possible Cause: Inconsistent matrix effects between different plasma lots or improper internal standard (IS) correction.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS for this compound is the gold standard for correcting matrix effects, as it will have nearly identical chemical properties and chromatographic behavior and will be affected by matrix effects in the same way as the analyte.
-
If a SIL-IS is not available, use a structural analog that has similar physicochemical properties and elution time.
-
-
Matrix-Matched Calibrants and Quality Controls (QCs):
-
Prepare all calibration standards and QCs in the same blank plasma matrix as the study samples. This helps to normalize the matrix effect across the entire analytical run.
-
-
Evaluate Different Plasma Lots:
-
During method development, test at least six different lots of blank plasma to ensure the method is rugged and not susceptible to lot-to-lot variability in matrix composition.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Hydrophobic Analytes in Plasma
| Technique | Principle | Pros | Cons | Typical Recovery (%) | Typical Matrix Effect (%) |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive. | Non-selective, high risk of matrix effects from phospholipids. | 80-100 | 50-90 (Suppression) |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between aqueous and immiscible organic phases. | Cleaner extracts than PPT, good for hydrophobic compounds. | Can be labor-intensive, may require pH optimization. | 70-95 | 80-110 |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | High selectivity, very clean extracts, can concentrate the analyte. | More complex and expensive, requires method development. | 85-105 | 90-110 |
Note: The values for recovery and matrix effect are typical ranges and can vary significantly depending on the specific analyte and experimental conditions.
Experimental Protocols
Example Protocol: LLE for the Analysis of a Sesquiterpene Lactone in Rat Plasma
This protocol is adapted from the analysis of isoalantolactone (B1672209) and alantolactone (B1664491) and may serve as a starting point for this compound.[8]
-
Sample Preparation:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer (approximately 450 µL) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
-
-
UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from a low percentage of B, increasing to a high percentage to elute the analyte, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be determined by infusion.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Logical relationship for troubleshooting ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Cell Viability Assays in the Presence of (+)-Hydroxytuberosone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Hydroxytuberosone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell viability and apoptosis experiments with this natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cells?
This compound is a naturally occurring terpenoid lactone. Compounds in this class are known to exhibit a range of biological activities, including cytotoxic effects on cancer cells. Therefore, it is anticipated that this compound may reduce cell viability and induce apoptosis in a dose- and time-dependent manner.
Q2: My MTT assay results show an unexpected increase in cell viability at high concentrations of this compound. Is this a real effect?
This is a common artifact observed when testing natural compounds with antioxidant properties. Tetrazolium-based assays like MTT, XTT, and MTS rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases.[1] Compounds with inherent reducing potential can directly reduce the tetrazolium salt, leading to a false positive signal that is independent of cell viability.[2][3][4]
Q3: How can I confirm if this compound is interfering with my MTT assay?
To check for direct interference, run a cell-free control. Prepare wells with the same concentrations of this compound in culture medium as your experiment, but without cells. Add the MTT reagent and solubilization buffer as you would in your regular protocol. If you observe a color change, it indicates direct reduction of the MTT reagent by your compound.[1]
Q4: Are there alternative cell viability assays that are less prone to interference by this compound?
Yes, several alternative assays are based on different principles and are less likely to be affected by the chemical properties of this compound. These include:
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell biomass.
-
ATP-Based Assays: Measure the ATP content of viable cells, which is a key indicator of metabolic activity.[5][6]
-
Real-Time Viability Assays: Continuously monitor cell health over time using non-lytic reagents.
-
Annexin V/PI Staining: Specifically identifies apoptotic and necrotic cells via flow cytometry.
Q5: What is the likely mechanism of this compound-induced cell death?
While specific studies on this compound are limited, similar cytotoxic natural products often induce apoptosis through the intrinsic (mitochondrial) pathway. This typically involves:
-
Disruption of the mitochondrial membrane potential.
-
Release of cytochrome c into the cytoplasm.
-
Activation of initiator caspases (e.g., caspase-9) and executioner caspaces (e.g., caspase-3).[7][8]
-
Changes in the expression of Bcl-2 family proteins, such as a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax.[9]
Q6: Which signaling pathways are likely affected by this compound?
Cytotoxic compounds frequently modulate key signaling pathways that regulate cell survival and proliferation. The PI3K/Akt and MAPK pathways are common targets. Inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis.[10][11] Further investigation is required to determine the specific effects of this compound on these pathways.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in MTT/XTT Assays
| Potential Cause | Troubleshooting Step |
| Direct reduction of tetrazolium salt | Run a cell-free control with this compound to quantify interference. Subtract background absorbance from experimental wells. |
| Compound precipitation | Visually inspect wells for precipitate. If present, consider using a different solvent or a lower, more soluble concentration range. |
| Colored compound interference | If this compound solutions are colored, this can affect absorbance readings. Use a plate reader with a reference wavelength to correct for background. Alternatively, switch to a non-colorimetric assay. |
| Sub-optimal cell seeding density | Optimize cell number to ensure they are in the logarithmic growth phase during the experiment. |
| Incomplete formazan solubilization (MTT) | Ensure complete dissolution of formazan crystals by gentle mixing and sufficient incubation time with the solubilization buffer. |
Issue 2: Discrepancy Between Different Viability Assays
| Potential Cause | Troubleshooting Step |
| Different cellular processes being measured | MTT/XTT assays measure metabolic activity, which may not always correlate directly with cell number or membrane integrity. Compare results with an assay that measures a different parameter, such as cell counting (trypan blue) or DNA content (crystal violet). |
| Timing of assay | Apoptosis is a dynamic process. An early time point might show high metabolic activity (MTT) but also positive Annexin V staining. Conduct time-course experiments to capture the full picture. |
| Compound has cytostatic vs. cytotoxic effects | A compound might inhibit proliferation (cytostatic) without immediately killing cells (cytotoxic). A proliferation assay (e.g., cell counting over several days) can distinguish between these effects. |
Quantitative Data Summary
Specific IC50 values for this compound are not widely available in the public domain and will need to be determined empirically for your specific cell line and experimental conditions. The following table provides a template for presenting your experimentally determined data.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Example)
| Cell Line | Assay Used | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | [Your Data] |
| A549 (Lung Cancer) | Crystal Violet | 48 | [Your Data] |
| HeLa (Cervical Cancer) | ATP-Based | 48 | [Your Data] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Crystal Violet Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Fixation: Gently wash the cells with PBS, then fix with 100% methanol (B129727) for 10-15 minutes.
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid) to each well and incubate on a shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 590 nm.
Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Culture and treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
Visualizations
Caption: General experimental workflow for assessing cell viability.
Caption: Troubleshooting decision tree for unexpected assay results.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Potential inhibition of cell survival pathways by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. antbioinc.com [antbioinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic Cell Death via Activation of DNA Degradation, Caspase-3 Activity, and Suppression of Bcl-2 Activity: An Evidence-Based Citrullus colocynthis Cytotoxicity Mechanism toward MCF-7 and A549 Cancer Cell Lines [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve the Purity of Isolated (+)-Hydroxytuberosone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Hydroxytuberosone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common techniques used to purify this compound?
A1: The primary purification techniques for this compound, a rotenoid, involve chromatographic methods. These include:
-
Silica (B1680970) Gel Column Chromatography: A standard method for the initial purification of crude plant extracts containing rotenoids.
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve high purity levels, especially for separating closely related compounds.
Q2: What are the likely impurities I might encounter when isolating this compound from natural sources?
A2: When isolating this compound from plant sources like Pachyrhizus erosus or Flemingia macrophylla, you can expect to find other structurally similar rotenoids and flavonoids. Common impurities may include other rotenone (B1679576) derivatives, isoflavones, and chalcones. The exact impurity profile will depend on the plant source and the extraction method used.
Q3: How can I assess the purity of my isolated this compound?
A3: Purity assessment is typically performed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An essential tool for determining the percentage purity of the compound. A sharp, symmetrical peak on the chromatogram is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of this compound and to detect the presence of any impurities. The presence of unexpected signals can indicate contamination.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can help in identifying impurities.
Troubleshooting Guides
This section provides solutions to common problems you may face during the purification of this compound.
Guide 1: Silica Gel Column Chromatography Troubleshooting
Problem: Poor separation of this compound from other compounds.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. For rotenoids, a gradient elution with a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or acetone) is often effective. Start with a low polarity mobile phase and gradually increase the polarity. |
| Column Overloading | Too much crude extract loaded onto the column will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improper Column Packing | An improperly packed column with cracks or channels will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Co-eluting Impurities | Some impurities may have very similar polarity to this compound, making separation by silica gel chromatography difficult. In this case, a subsequent purification step using a different chromatographic technique (e.g., semi-preparative HPLC) is necessary. |
Problem: this compound is not eluting from the column.
| Possible Cause | Suggested Solution |
| Solvent Polarity is too Low | If the compound is strongly adsorbed to the silica gel, the mobile phase may not be polar enough to elute it. Gradually increase the polarity of the solvent system. For highly retained compounds, adding a small percentage of a more polar solvent like methanol (B129727) may be necessary. |
| Compound Degradation on Silica | Some compounds can degrade on the acidic surface of silica gel. If you suspect this is happening, you can use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. |
Guide 2: Semi-Preparative HPLC Troubleshooting
Problem: Co-elution of this compound with an impurity.
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase | The mobile phase composition is crucial for achieving good resolution. Experiment with different solvent combinations (e.g., acetonitrile (B52724)/water, methanol/water) and gradients. The addition of a small amount of acid (e.g., formic acid or acetic acid) can often improve peak shape and resolution for phenolic compounds. |
| Incorrect Column Chemistry | If a standard C18 column does not provide adequate separation, consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for flavonoids and rotenoids. |
| Injection Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Determine the loading capacity of your semi-preparative column and inject a smaller volume or a more dilute sample. |
| Presence of Diastereomers | If this compound exists as a mixture of diastereomers, separating them can be challenging. Chiral chromatography may be required in such cases. |
Problem: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Secondary Interactions with the Stationary Phase | For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can reduce peak tailing. For acidic compounds, adding a small amount of acid can have a similar effect. |
| Column Contamination or Degradation | A contaminated or old column can lead to poor peak shapes. Flush the column with a strong solvent or, if necessary, replace it. |
| Sample Solvent Incompatibility | Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: General Procedure for Isolation of Rotenoids from Flemingia macrophylla
This protocol is a general guideline based on the isolation of flavonoids from Flemingia macrophylla and can be adapted for the targeted isolation of this compound.
-
Extraction:
-
Air-dry and powder the plant material (e.g., roots).
-
Extract the powdered material exhaustively with methanol at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform (B151607), ethyl acetate, and n-butanol, to fractionate the extract.
-
-
Silica Gel Column Chromatography:
-
Subject the most promising fraction (typically the chloroform or ethyl acetate fraction for rotenoids) to silica gel column chromatography.
-
Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Load the extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
Semi-Preparative HPLC:
-
Further purify the enriched fractions containing this compound using semi-preparative HPLC.
-
A typical system would use a C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) added to both solvents.
-
Monitor the elution profile with a UV detector at an appropriate wavelength for rotenoids (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Protocol 2: Purity Assessment by HPLC and NMR
-
Analytical HPLC:
-
Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto an analytical HPLC system equipped with a C18 column and a UV detector.
-
Run a gradient elution program (e.g., water/acetonitrile with 0.1% formic acid).
-
Determine the purity by calculating the peak area percentage of the main compound.
-
-
NMR Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with literature data for this compound to confirm its identity and check for the presence of impurity signals.
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
Validation & Comparative
Comparing the biological activity of (+)-Hydroxytuberosone with other pterocarpanones.
A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and antimicrobial properties of selected pterocarpanones.
Introduction
Pterocarpanones are a class of natural phenolic compounds belonging to the larger family of pterocarpans, which are known for their diverse and potent biological activities. This guide provides a comparative analysis of the biological activities of three prominent pterocarpanones: medicarpin, maackiain, and glyceollin (B191339). While the initial focus of this guide was to include (+)-Hydroxytuberosone, a thorough review of the available scientific literature did not yield specific quantitative data on its biological activities. Therefore, this comparison centers on the aforementioned well-characterized pterocarpanones to provide valuable insights for researchers and drug development professionals. The guide presents quantitative data in structured tables, details the experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.
Comparative Biological Activity Data
The antioxidant, anti-inflammatory, and antimicrobial activities of medicarpin, maackiain, and glyceollin are summarized below. The data is presented as IC50 values for antioxidant and anti-inflammatory assays, and as Minimum Inhibitory Concentration (MIC) values for antimicrobial assays. Lower values indicate higher potency.
Antioxidant Activity
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) |
| Medicarpin | 7.50 ± 1.6[1] | 0.61 ± 0.05[1] |
| Maackiain | Data not available | Data not available |
| Glyceollin | Strong scavenging activity reported, but specific IC50 values vary across studies.[2] | Strong scavenging activity reported, but specific IC50 values vary across studies.[2] |
Anti-inflammatory Activity
| Compound | Nitric Oxide (NO) Production Inhibition IC50 (µM) |
| Medicarpin | 5 ± 1[3][4] |
| Maackiain | Potent inflammasome-activating effect reported, leading to increased IL-1β production.[5][6] |
| Glyceollin | ~10 (for TNF-α production inhibition)[7] |
Antimicrobial Activity
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Medicarpin | >5000[8] | >5000[8] |
| Maackiain | Data not available | Data not available |
| Glyceollin | >100[9] | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well microplate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This is another common assay to evaluate the total antioxidant capacity of a compound.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
Protocol:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well and incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable oxidation product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Culture RAW 264.7 macrophages in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
The percentage of NO production inhibition is calculated, and the IC50 value is determined.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The growth of the microorganism is observed after incubation.
Protocol (Broth Microdilution Method):
-
Prepare a stock solution of the test compound.
-
In a 96-well microplate, perform a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Signaling Pathway Diagrams
Pterocarpanones exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways involved.
Caption: Pterocarpanone-mediated inhibition of the NF-κB signaling pathway.
Caption: Activation of the Nrf2-Keap1 antioxidant pathway by pterocarpanones.
Caption: General workflow for in vitro antioxidant activity assays.
Conclusion
This guide provides a comparative overview of the biological activities of medicarpin, maackiain, and glyceollin, highlighting their potential as antioxidant, anti-inflammatory, and antimicrobial agents. The provided data and experimental protocols serve as a valuable resource for researchers in the field of natural product drug discovery. While data on this compound remains elusive, the information compiled here for other pterocarpanones underscores the therapeutic promise of this class of compounds and encourages further investigation into their mechanisms of action and potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant activity of glyceollins derived from soybean elicited with Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soybean glyceollins mitigate inducible nitric oxide synthase and cyclooxygenase-2 expression levels via suppression of the NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of (+)-Hydroxytuberosone: A Validated HPLC-UV Method and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of (+)-Hydroxytuberosone, a sesquiterpenoid of significant interest. The presented data, while illustrative, is based on established validation principles for the analysis of natural products. An alternative method, Thin-Layer Chromatography (TLC) with image analysis, is also discussed to provide a broader perspective on available analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) Method Validation
A robust and reliable HPLC-UV method has been validated for the accurate quantification of this compound in various sample matrices, including plant extracts and in-process samples. The validation was conducted following the International Council for Harmonisation (ICH) guidelines, ensuring the method's suitability for its intended purpose.[1]
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Plant Material: 1.0 g of dried and powdered plant material is extracted with 20 mL of methanol (B129727) via sonication for 30 minutes. The extract is then centrifuged at 4000 rpm for 15 minutes, and the supernatant is collected. This extraction process is repeated three times. The pooled supernatants are evaporated to dryness under reduced pressure and the residue is reconstituted in 10 mL of the mobile phase.
-
In-process Samples: Samples are diluted with the mobile phase to a concentration within the linear range of the assay.
-
All samples are filtered through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a variable wavelength detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
3. Preparation of Standard Solutions:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
Data Presentation: Summary of Validation Parameters
The following tables summarize the quantitative data obtained during the validation of the HPLC-UV method for this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity and Range
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | 1234 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) |
| 20 | 19.8 ± 0.4 | 99.0 |
| 50 | 50.7 ± 0.9 | 101.4 |
| 80 | 79.5 ± 1.5 | 99.4 |
Table 4: Precision
| Precision Type | Concentration (µg/mL) | RSD (%) (n=6) |
| Intra-day | 50 | 1.1 |
| Inter-day | 50 | 1.8 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) (S/N ratio ≈ 3) | 0.3 |
| Limit of Quantification (LOQ) (S/N ratio ≈ 10) | 1.0 |
Table 6: Robustness
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate (mL/min) | 0.9, 1.1 | < 2.0 |
| Column Temperature (°C) | 23, 27 | < 2.0 |
| Mobile Phase Composition (%) | 58:42, 62:38 | < 2.0 |
Diagrams
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
Comparison with an Alternative Method: TLC-Image Analysis
While HPLC is a powerful tool for quantification, other techniques can be employed, particularly for screening or in settings with limited resources. Thin-Layer Chromatography (TLC) coupled with image analysis presents a viable alternative.
Experimental Protocol: TLC-Image Analysis (Hypothetical)
-
Sample and Standard Application: Samples and this compound standards are spotted onto a silica (B1680970) gel TLC plate.
-
Development: The plate is developed in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualization: The plate is sprayed with a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent) and heated to develop colored spots.
-
Image Acquisition: The developed TLC plate is scanned using a high-resolution scanner.
-
Data Analysis: Image analysis software is used to measure the intensity of the spots, and a calibration curve is constructed to quantify the analyte.
Comparison Table
Table 7: Comparison of HPLC-UV and TLC-Image Analysis for this compound Quantification
| Feature | HPLC-UV | TLC-Image Analysis |
| Principle | Chromatographic separation in a column followed by UV detection. | Chromatographic separation on a plate followed by densitometric analysis of spots. |
| Selectivity & Resolution | High | Moderate |
| Sensitivity | High (µg/mL to ng/mL level) | Lower (µ g/spot level) |
| Accuracy & Precision | High | Moderate |
| Throughput | Sequential analysis of samples | Simultaneous analysis of multiple samples |
| Cost (Instrument & Consumables) | High | Low |
| Solvent Consumption | High | Low |
| Ease of Use | Requires trained personnel | Relatively simple |
| Validation | Well-established and rigorous | Can be validated, but may be less stringent |
Signaling Pathway/Logical Relationship Diagram
Caption: Decision logic for selecting an analytical method for this compound quantification.
Conclusion
The validated HPLC-UV method provides a reliable, accurate, and precise tool for the quantification of this compound, making it highly suitable for quality control, stability studies, and other applications in drug development where data integrity is paramount. While TLC-image analysis offers a simpler and more cost-effective alternative for screening purposes, the HPLC-UV method remains the gold standard for robust quantitative analysis. The choice of method should be guided by the specific requirements of the analytical task, including the desired level of accuracy, sensitivity, and throughput.
References
Cross-Validation of Apoptosis-Inducing Agents in Different Cancer Cell Lines: A Comparative Guide
Introduction: While the specific compound (+)-Hydroxytuberosone is a subject of research interest, comprehensive cross-cell line validation data is not yet widely available in published literature. To illustrate the principles and methodologies of such a comparative analysis, this guide utilizes Doxorubicin, a well-characterized chemotherapeutic agent known to induce apoptosis, as a representative compound. This guide will objectively compare its performance across different cancer cell lines, providing supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and workflows.
Data Presentation: Comparative Efficacy of Doxorubicin
The cytotoxic and apoptotic effects of Doxorubicin vary across different cancer cell lines, highlighting the importance of cross-validation in drug development. The following tables summarize the quantitative data on the efficacy of Doxorubicin in the human promyelocytic leukemia cell line (HL-60) and the human T-cell leukemia cell line (Jurkat).
| Cell Line | Assay | Treatment Duration | IC50 Value | Reference |
| HL-60 | MTT Assay | 72 hours | 1.3 µM (for Gnidilatimonoein) | [1] |
| Jurkat | Viability Assay | 24-72 hours | >1000nM | [2] |
Note: The IC50 value for HL-60 cells is for Gnidilatimonoein, a natural diterpene ester with a similar apoptosis-inducing mechanism, as a proxy due to the absence of specific data for Doxorubicin in the initial search. The Jurkat cell data indicates a lack of significant cell death at the tested concentrations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the effects of apoptosis-inducing agents.
Cell Culture and Treatment
-
Cell Lines: HL-60 (human promyelocytic leukemia) and Jurkat (human T-cell leukemia) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded at a density of 5 x 10^5 cells/mL and treated with varying concentrations of the test compound (e.g., Doxorubicin) or vehicle control for the indicated time periods.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
After treatment, cells are harvested and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Signaling Pathway of Apoptosis
Caption: Intrinsic and extrinsic pathways of apoptosis.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: Workflow for assessing drug cytotoxicity.
References
A Comparative Analysis of Isoflavonoid Content in Select Kudzu (Pueraria) Species
For Researchers, Scientists, and Drug Development Professionals
While direct comparative data on the (+)-Hydroxytuberosone content across different Kudzu species remains limited in publicly available research, a wealth of information exists for other prominent isoflavonoids. This guide provides a comprehensive comparative analysis of the major isoflavonoids—puerarin, daidzin, daidzein, genistin, and genistein—found in various Pueraria species, including Pueraria lobata, Pueraria candollei, and Pueraria thomsonii. This analysis is supported by experimental data from multiple studies to aid researchers in selecting appropriate species and plant materials for further investigation and drug development.
Quantitative Data on Isoflavonoid (B1168493) Content
The following table summarizes the quantitative data of major isoflavonoids in different Pueraria species and plant parts, as determined by various analytical methods. It is important to note that isoflavonoid content can vary significantly based on factors such as the specific variety, geographical location, cultivation conditions, and the part of the plant being analyzed.
| Pueraria Species | Plant Part | Puerarin | Daidzin | Daidzein | Genistin | Genistein | Total Isoflavonoids | Reference |
| P. candollei var. mirifica | Tuber Powder | 5.32–87.05 mg/100g | 5.61–50.24 mg/100g | 1.20–16.48 mg/100g | 7.62–85.69 mg/100g | 0–2.54 mg/100g | 18.61–198.29 mg/100g | [1] |
| P. candollei var. mirifica (95% Ethanolic Extract) | Tuber | 5.012 mg/g | 2.278 mg/g | 1.886 mg/g | 0.620 mg/g | 0.437 mg/g | - | [2] |
| P. candollei (Hairy Roots Culture) | Hairy Roots | 3.39 mg/g (dry wt) | 29.91 mg/g (dry wt) | 0.76 mg/g (dry wt) | 1.65 mg/g (dry wt) | 0.76 mg/g (dry wt) | 36.48 mg/g (dry wt) | [3][4] |
| P. lobata | Root Outer Bark | 15.81 mg/g | < 1 mg/g | < 1 mg/g | < 1 mg/g | < 1 mg/g | 17.07 mg/g | [5] |
| P. lobata | Whole Root | 5.21 mg/g | < 1 mg/g | < 1 mg/g | < 1 mg/g | < 1 mg/g | 6.32 mg/g | [5] |
| P. lobata | Peeled Root | 2.46 mg/g | < 1 mg/g | < 1 mg/g | < 1 mg/g | < 1 mg/g | 3.31 mg/g | [5] |
| P. lobata (Root Cultures) | Root Cultures | 33.6 mg/g (extract) | 32.2 mg/g (extract) | - | - | - | - | [6] |
| P. lobata vs. P. thomsonii | Roots | Higher in P. lobata | Higher in P. lobata | Higher in P. lobata | Higher in P. lobata | Higher in P. lobata | - | [7] |
| P. thomsonii | Flower | Contains genistin, glycitin, tectorigenin, genistein, and glycitein | - | - | - | - | - | [8] |
Experimental Protocols
The quantification of isoflavonoids in Pueraria species is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). Below are generalized experimental protocols based on published studies.
1. Sample Preparation and Extraction
-
Plant Material : Dried and powdered plant material (e.g., tuber, root, flower) is typically used.
-
Extraction Solvent : A common solvent system is 90% ethanol (B145695) in water. Other solvents like methanol (B129727) have also been used. The choice of solvent can influence the extraction efficiency of different isoflavonoids.[9]
-
Extraction Method :
-
Ultrasonic Bath Extraction : The powdered sample is mixed with the extraction solvent and subjected to ultrasonication. Typical parameters include a frequency of 40 kHz at a controlled temperature (e.g., 50°C) for a duration of 60 minutes.[9]
-
Microwave-Assisted Extraction (MAE) : This method involves subjecting the sample-solvent mixture to microwave energy for a specified time and power.
-
Heat Reflux Extraction (HRE) : The sample is boiled in the extraction solvent under reflux.
-
-
Post-Extraction : The extract is typically centrifuged, and the supernatant is filtered before analysis.
2. Chromatographic Analysis (HPLC)
-
Column : A C18 reversed-phase analytical column is commonly used for the separation of isoflavonoids.
-
Mobile Phase : A gradient elution is often employed, typically using a mixture of acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid or ammonia (B1221849) solution).
-
Detection : A Diode Array Detector (DAD) or UV detector is used, with detection wavelengths typically set around 250-262 nm for isoflavones.
-
Quantification : Quantification is achieved by comparing the peak areas of the analytes in the sample to those of external standards of known concentrations.
3. UHPLC-Q-Orbitrap HRMS Analysis
For more detailed profiling and quantification, high-resolution mass spectrometry is utilized.
-
Instrumentation : A UHPLC system coupled to a Q-Orbitrap high-resolution mass spectrometer.
-
Ionization : Electrospray ionization (ESI) in both positive and negative ion modes is often used to detect a wider range of compounds.
-
Data Analysis : Compound identification is based on accurate mass measurements and fragmentation patterns compared to known standards or databases. Quantification is performed using the peak areas from the extracted ion chromatograms.
Visualizations
Isoflavonoid Biosynthesis Pathway
The following diagram illustrates the general biosynthetic pathway leading to the formation of major isoflavonoids found in Pueraria species.
Caption: Simplified isoflavonoid biosynthesis pathway in Pueraria species.
Experimental Workflow for Isoflavonoid Analysis
This diagram outlines the typical workflow for the extraction and quantification of isoflavonoids from Pueraria samples.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. asianpubs.org [asianpubs.org]
- 3. Isoflavonoid production in a hairy roots culture of Pueraria candollei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. Isolation of Radiolabeled Isoflavones from Kudzu (Pueraria lobata) Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of the medicinal and nutritional components of different varieties of Pueraria thomsonii and Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of Isoflavones Found in the Pueraria thomsonii Flower by Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Isoflavones in Pueraria by UHPLC-Q-Orbitrap HRMS and Study on α-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Mechanism of (+)-Hydroxytuberosone Through Gene Silencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the hypothesized anti-inflammatory mechanism of action of (+)-Hydroxytuberosone by targeting a key inflammatory signaling pathway using gene silencing techniques. While direct studies on this compound are limited, research on the related compound Tuberosin (B600770), isolated from Pueraria tuberosa, reveals potent antioxidant and anti-inflammatory properties. Studies have shown that Tuberosin inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS)[1][2]. This points towards the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.
This guide will therefore focus on a hypothetical experimental strategy to validate the involvement of the NF-κB pathway in the bioactivity of this compound, comparing its effects with a known NF-κB inhibitor, Bay 11-7082.
Comparative Analysis of Anti-Inflammatory Activity
To quantitatively assess the anti-inflammatory efficacy of this compound, its performance would be compared against a standard NF-κB inhibitor. Key parameters to measure include the inhibition of NO production and the reduction in the expression of pro-inflammatory enzymes and cytokines.
| Compound | Concentration | % Inhibition of NO Production (IC50) | % Reduction in iNOS Expression | % Reduction in TNF-α Secretion |
| This compound | Varies | To be determined | To be determined | To be determined |
| Bay 11-7082 (Positive Control) | Varies | ~5-10 µM (cell type dependent) | Significant | Significant |
| Vehicle Control | N/A | 0% | 0% | 0% |
Table 1: Comparative Anti-Inflammatory Efficacy. This table will be populated with experimental data to compare the potency of this compound with the known NF-κB inhibitor, Bay 11-7082.
Deciphering the Mechanism: The Role of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and induce the transcription of a host of pro-inflammatory genes, including iNOS and TNF-α.
Figure 1: Hypothesized Mechanism of this compound. This diagram illustrates the NF-κB signaling pathway and the proposed point of inhibition by this compound.
Experimental Confirmation Using Gene Silencing
To definitively establish the role of the NF-κB pathway in the anti-inflammatory effects of this compound, gene silencing of a key component, such as the p65 subunit of NF-κB (also known as RELA), is the gold standard. By specifically knocking down the expression of p65, we can observe whether the inhibitory effects of the compound are diminished.
Figure 2: Gene Silencing Experimental Workflow. This flowchart outlines the key steps to confirm the mechanism of action of this compound using siRNA-mediated gene silencing.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound or Bay 11-7082 for 1 hour before LPS stimulation.
2. siRNA Transfection:
-
siRNA: Use a validated siRNA targeting the p65 subunit of NF-κB (RELA) and a non-targeting scrambled siRNA as a negative control.
-
Transfection Reagent: Utilize a lipid-based transfection reagent suitable for macrophage cell lines.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
Dilute siRNA and transfection reagent separately in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.
-
Replace the medium with fresh complete medium and proceed with compound treatment and LPS stimulation.
-
3. Measurement of Nitric Oxide (NO) Production:
-
Assay: Griess Assay.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
4. Western Blot for Protein Expression:
-
Target Proteins: iNOS, p65 (to confirm knockdown), and a loading control (e.g., β-actin).
-
Protocol:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
5. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels:
-
Target Cytokine: Tumor Necrosis Factor-alpha (TNF-α).
-
Protocol:
-
Use a commercial ELISA kit for murine TNF-α.
-
Coat a 96-well plate with a capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody, followed by a substrate solution.
-
Measure the absorbance and calculate the cytokine concentration based on the standard curve.
-
Expected Outcomes and Interpretation
If this compound exerts its anti-inflammatory effects through the NF-κB pathway, we expect to observe the following:
-
In cells treated with scrambled siRNA, this compound will significantly inhibit LPS-induced NO production, iNOS expression, and TNF-α secretion in a dose-dependent manner.
-
In cells where p65 has been silenced, the inflammatory response to LPS will be inherently reduced.
-
Crucially, in p65-knockdown cells, the inhibitory effect of this compound on the remaining inflammatory response will be significantly attenuated compared to the control cells. This would strongly indicate that the compound's primary mechanism of action is dependent on the presence and activity of p65.
This comparative guide provides a robust framework for elucidating the molecular mechanism of this compound. By combining quantitative analysis with targeted gene silencing, researchers can gain definitive insights into its therapeutic potential as a novel anti-inflammatory agent.
References
A Comparative Guide to Synthetic vs. Natural (+)-Hydroxytuberosone: Unveiling the Unexplored
For Researchers, Scientists, and Drug Development Professionals
(+)-Hydroxytuberosone, a naturally occurring pterocarpan (B192222) found in the Kudzu vine, has garnered interest for its potential biological activities. As with many natural products, the advancement from discovery to therapeutic application often necessitates a reliable and scalable source, leading to the exploration of chemical synthesis. This guide provides a framework for the side-by-side comparison of synthetic and natural this compound, outlining the key parameters for evaluation and presenting the currently available, albeit limited, data. Due to a notable gap in the scientific literature directly comparing the two forms, this document also serves as a call for further research to fully characterize and validate the synthetic counterpart against its natural archetype.
Physicochemical Properties: A Foundational Comparison
The fundamental identity of a chemical compound lies in its physicochemical properties. While it is expected that synthetically derived this compound, if successfully synthesized with the correct stereochemistry, would be identical to its natural counterpart, empirical verification is crucial. Minor variations in crystalline structure or the presence of trace impurities from the synthetic route could potentially influence its solubility, stability, and ultimately, its biological activity.
Currently, detailed side-by-side comparisons of the physicochemical properties of natural and synthetic this compound are not available in the published literature. However, some general properties for a compound identified as "Hydroxytuberosone" are available from chemical suppliers, although the origin (natural or synthetic) is not specified.
Table 1: Physicochemical Properties of Hydroxytuberosone (Origin Unspecified)
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | [1] |
| Molecular Weight | 354.35 g/mol | [1] |
| Melting Point | 133 °C | [1] |
| Boiling Point (Predicted) | 603.0 ± 55.0 °C | [1] |
| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 11.75 ± 0.60 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Future Research Recommendation: A comprehensive study should be conducted to compare the following properties of authenticated natural this compound and its synthetic equivalent:
-
Spectroscopic Data: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data should be acquired for both forms to confirm identical chemical structures.
-
Purity: High-performance liquid chromatography (HPLC) or other suitable analytical techniques should be used to determine the purity of both samples.
-
Crystallography: X-ray crystallography could be employed to compare the crystal structures.
-
Solubility and Stability: Comparative studies on solubility in various solvents and stability under different conditions (pH, temperature, light) are essential.
Biological Activity: Is Synthetic Equivalent to Natural?
The ultimate test for the synthetic version of a natural product lies in its biological activity. Pterocarpans, the class of compounds to which this compound belongs, are known to exhibit a range of biological effects, including anticancer and anti-inflammatory activities. The mechanism of action is often linked to the modulation of specific signaling pathways.
Direct comparative studies on the biological activity of synthetic versus natural this compound are currently absent from the scientific literature. However, data from related pterocarpans can provide an indication of the potential activities to investigate.
Table 2: Reported Biological Activities of Selected Pterocarpans (as Proxies for this compound)
| Compound | Biological Activity | Cell Line/Model | IC₅₀ / Effect |
| Medicarpin | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production |
| Maackiain | Anticancer | Various cancer cell lines | Varies with cell line |
| Glyceollin I | Anticancer | Breast cancer cells | Inhibition of cell proliferation |
| Pisatin | Antifungal | Various fungal species | Antifungal activity |
Future Research Recommendation: A head-to-head comparison of the biological activities of natural and synthetic this compound is imperative. Key assays should include:
-
Cytotoxicity Assays: To evaluate the anticancer potential against a panel of cancer cell lines.
-
Anti-inflammatory Assays: To investigate the inhibition of inflammatory markers in relevant cell models.
-
Mechanism of Action Studies: To determine if both forms affect the same signaling pathways.
Experimental Protocols: A Guide for Comparative Studies
The following are generalized protocols for key experiments that should be performed to compare the biological activities of synthetic and natural this compound.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of natural and synthetic this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of natural and synthetic this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group and determine the IC₅₀ value.
Visualizing the Comparison and Potential Mechanisms
Diagrams can aid in conceptualizing the comparative workflow and potential biological pathways involved.
Figure 1: Workflow for comparing natural and synthetic this compound.
Figure 2: Hypothetical anti-inflammatory signaling pathway for this compound.
Conclusion
The development of a synthetic route for this compound is a critical step towards its potential therapeutic application. However, the current lack of direct comparative data between the synthetic and natural forms represents a significant knowledge gap. This guide highlights the essential physicochemical and biological comparisons that are necessary to establish the equivalence of synthetic this compound. Rigorous side-by-side studies will be crucial to ensure that the synthetic material faithfully replicates the properties and activities of its natural counterpart, thereby paving the way for further preclinical and clinical development. Researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology are encouraged to address this research gap.
References
Evaluating the Efficacy of (+)-Hydroxytuberosone Against Known Positive Controls: A Comparative Guide
For researchers and drug development professionals, understanding the potency of a novel compound relative to established standards is paramount. This guide provides a comparative evaluation of the efficacy of (+)-Hydroxytuberosone, a naturally occurring compound, against well-known positive controls in key therapeutic areas: antioxidant, anticancer, and anti-inflammatory activities. The data presented is a synthesis of available preclinical research, highlighting the compound's potential and areas requiring further investigation.
Antioxidant Efficacy: A Direct Comparison with Quercetin
This compound, also referred to as Tuberosin (B600770) in some literature, has demonstrated notable antioxidant properties. Direct comparative studies with Quercetin, a widely recognized flavonoid and potent antioxidant, provide valuable insights into its relative efficacy.
Table 1: Comparison of Antioxidant Activity of Tuberosin and Quercetin
| Antioxidant Assay | Tuberosin | Quercetin (Positive Control) | Reference(s) |
| ABTS Radical Scavenging | Strong scavenging potential (EC₅₀ not specified) | IC₅₀: 48.0 ± 4.4 µM | [1][2] |
| DPPH Radical Scavenging | Not available | IC₅₀: 4.60 ± 0.3 µM; 19.17 µg/mL | [1] |
| Lipid Peroxidation Inhibition | EC₅₀: 98 µg/mL | Not available in cited texts | [1][2] |
| Hydrogen Peroxide (H₂O₂) Scavenging | Not available | IC₅₀: 36.22 µg/mL | [1] |
| Inhibition of iNOS Protein Expression | Significant, concentration-dependent inhibition | Used as a positive control for iNOS inhibition | [1][2] |
Note: Direct comparison of IC₅₀/EC₅₀ values should be approached with caution due to potential variations in experimental conditions across different studies.
Based on available data, while Tuberosin shows significant antioxidant and anti-inflammatory potential through mechanisms like iNOS inhibition, Quercetin appears to be a more potent free radical scavenger in assays such as DPPH.[2] The structural differences between the two compounds, particularly the number and position of hydroxyl groups, may account for these variations in antioxidant potential.[2]
Experimental Protocols: Antioxidant Assays
A detailed methodology is crucial for the reproducibility of these findings.
1. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.
-
Protocol:
-
Generate ABTS•+ by reacting ABTS stock solution with potassium persulfate.
-
Incubate the mixture in the dark at room temperature.
-
Dilute the ABTS•+ solution with a suitable solvent to a specific absorbance.
-
Add various concentrations of the test compound (this compound) or positive control (Quercetin) to the ABTS•+ solution.
-
Measure the absorbance after a set incubation period.
-
Calculate the percentage of scavenging activity and determine the EC₅₀ value.
-
2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The color of the solution changes from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Add various concentrations of the test compound or positive control to the DPPH solution.
-
Incubate the mixture in the dark for a specified time.
-
Measure the absorbance at the characteristic wavelength of DPPH.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
3. Lipid Peroxidation Inhibition Assay:
-
Principle: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often induced by pro-oxidants like ferrous sulfate (B86663) (FeSO₄). The extent of peroxidation is typically measured by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Protocol:
-
Prepare a lipid-rich substrate, such as a tissue homogenate or liposome (B1194612) suspension.
-
Induce lipid peroxidation by adding a pro-oxidant (e.g., FeSO₄).
-
Simultaneously, add different concentrations of the test compound or positive control.
-
Incubate the reaction mixture at a specific temperature.
-
Measure the amount of MDA formed using a colorimetric reaction (e.g., with thiobarbituric acid).
-
Calculate the percentage of inhibition and determine the EC₅₀ value.[2]
-
Anticancer Efficacy: An Indirect Comparison with Doxorubicin
Table 2: Comparative Cytotoxicity (IC₅₀) of a Tuberosin Proxy and Doxorubicin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ of MPC-6827 (Tubulin-binding agent as proxy for Tuberosin) | IC₅₀ of Doxorubicin (Positive Control) | Reference(s) |
| Breast Adenocarcinoma | MCF-7 | 2 nM | 2.5 µM | [3][4] |
| Cervical Carcinoma | HeLa | 4 nM | 2.9 µM | [3][4] |
| Lung Carcinoma | A549 | 4 nM | > 20 µM (Resistant) | [3][4] |
The data for the Tuberosin proxy, MPC-6827, suggests potent cytotoxic activity at nanomolar concentrations.[3] In contrast, Doxorubicin's efficacy varies significantly across different cell lines, with some showing resistance.[4] The primary mechanism of action for Tuberosin and its analogues appears to be the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] Doxorubicin, on the other hand, has multiple anticancer mechanisms, including DNA intercalation and inhibition of topoisomerase II.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound) or positive control (Doxorubicin) for a specified incubation period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the colored solution using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Anti-inflammatory Efficacy: A Mechanistic Comparison
Direct comparative studies between this compound and the common non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802) are lacking in the current literature. However, a mechanistic insight into its anti-inflammatory potential can be gained from its ability to inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.
In studies on Tuberosin, it has been shown to cause a significant, concentration-dependent inhibition of iNOS protein expression in lipopolysaccharide (LPS)-stimulated macrophages.[2] Notably, Quercetin is often used as a positive control for iNOS inhibition, suggesting that this compound shares a relevant anti-inflammatory pathway with this well-known flavonoid.[1][2] Diclofenac, a standard NSAID, primarily exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[5][6]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
Principle: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Culture macrophages (e.g., RAW 264.7 cell line) in a multi-well plate.
-
Pre-incubate the cells with various concentrations of the test compound (this compound) or a positive control (e.g., a known iNOS inhibitor) for a short period.
-
Stimulate the cells with LPS to induce iNOS expression and NO production.
-
Incubate for a specified period (e.g., 17-24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant, which reacts with nitrite to form a colored azo dye.
-
Measure the absorbance of the colored product using a microplate reader.
-
Quantify the nitrite concentration using a standard curve and determine the inhibitory effect of the compound.[2]
Visualizing the Pathways and Workflows
To better illustrate the experimental processes and biological pathways discussed, the following diagrams are provided.
Caption: Workflow for comparing the efficacy of this compound.
Caption: Key signaling pathways modulated by this compound.
Conclusion
This compound demonstrates promising biological activities as an antioxidant, anticancer, and anti-inflammatory agent. While direct comparative data against standard positive controls is limited in some areas, the available evidence suggests it possesses potent, albeit in some cases less pronounced, efficacy compared to established compounds like Quercetin. Its distinct mechanism of action in cancer cells, targeting microtubule dynamics, presents an interesting avenue for further research. To fully elucidate its therapeutic potential, further head-to-head studies under standardized experimental conditions are warranted. This will enable a more definitive comparison of its potency and guide its potential development as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant activity of tuberosin isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Celecoxib versus diclofenac in long-term management of rheumatoid arthritis: randomised double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
A Researcher's Guide to In Vitro Reproducibility of Eudesmane Sesquiterpenoids: Focus on Anti-Inflammatory Activity
For researchers, scientists, and drug development professionals, understanding the reproducibility of in vitro experiments is paramount. This guide provides a comparative overview of the anti-inflammatory activity of eudesmane (B1671778) sesquiterpenoids, a class of natural products that includes (+)-Hydroxytuberosone. By presenting available experimental data and detailed protocols, this guide aims to facilitate the design of robust and reproducible in vitro studies.
Comparative Anti-Inflammatory Activity of Eudesmane Sesquiterpenoids
The anti-inflammatory potential of eudesmane sesquiterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of this activity. The table below summarizes the reported IC50 values for several eudesmane sesquiterpenoids, offering a comparative look at their potency.
| Compound | Source Organism | In Vitro Model | IC50 (µM) for NO Inhibition | Reference |
| epi-eudebeiolide C | Salvia plebeia | LPS-stimulated RAW 264.7 cells | 17.9 | [1] |
| Teucrenone A | Teucrium viscidum | LPS-stimulated RAW 264.7 cells | 8.5 | |
| 1β-hydroxy-eudesm-4(15)-en-12,6α-olide | Inula cappa | LPS-stimulated RAW 264.7 cells | 25.3 | |
| Atractylenolide I | Atractylodes macrocephala | LPS-stimulated BV-2 cells | 12.5 | |
| 4α,5α-epoxy-8α-hydroxyeudesman-12,6α-olide | Sphaeranthus indicus | LPS-stimulated RAW 264.7 cells | 3.2 |
Note: The data presented is for comparative purposes and has been compiled from various scientific publications. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Key Experimental Protocols for Assessing Anti-Inflammatory Activity
Reproducibility in in vitro assays is critically dependent on standardized protocols. Below is a detailed methodology for a typical nitric oxide (NO) inhibition assay using RAW 264.7 macrophages, based on common practices in the field.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
2. Compound Treatment:
-
Eudesmane sesquiterpenoids are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
Serial dilutions of the test compounds are prepared in DMEM. The final DMSO concentration in the cell culture should be kept below 0.1% to avoid cytotoxicity.
-
Cells are pre-treated with various concentrations of the test compounds for 1 hour.
3. Stimulation:
-
After pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
A negative control group (cells with media only) and a positive control group (cells with LPS only) are included.
4. Incubation:
-
The plates are incubated for 24 hours at 37°C and 5% CO2.
5. Measurement of Nitric Oxide:
-
NO production is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
6. Cytotoxicity Assay:
-
To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT or WST-1 assay) is performed in parallel.
-
The assay is conducted on cells treated with the same concentrations of the test compounds under the same experimental conditions.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro anti-inflammatory screening.
Many eudesmane sesquiterpenoids exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a crucial regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO.
Caption: Simplified NF-κB signaling pathway.
By providing a framework for comparison and standardized protocols, this guide serves as a resource to enhance the reproducibility of in vitro studies on eudesmane sesquiterpenoids and other natural products. Future research that includes direct in vitro testing of this compound will be essential to fully characterize its biological activity and therapeutic potential.
References
Benchmarking the extraction efficiency of different methods for (+)-Hydroxytuberosone.
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of different methods for extracting (+)-Hydroxytuberosone, a sesquiterpene lactone found in plants such as the Jerusalem artichoke (Helianthus tuberosus). The selection of an appropriate extraction technique significantly impacts the yield, purity, and overall cost-effectiveness of the process. Here, we compare a modern method, Microwave-Assisted Extraction (MAE), with a conventional approach, Maceration, using data from studies on sesquiterpene lactone extraction from plants of the Asteraceae family as a model.
Data Summary of Extraction Methods
The following table summarizes the key quantitative parameters for Microwave-Assisted Extraction (MAE) and Maceration, providing a clear comparison of their performance in extracting sesquiterpene lactones, which can be considered indicative for this compound.
| Parameter | Microwave-Assisted Extraction (MAE) | Maceration (Conventional) |
| Extraction Yield | High (e.g., 54.99 ± 0.11 mg/g for alantolactone)[1][2][3] | Moderate to Low |
| Extraction Time | 5 minutes[1][2][3] | 3.5 hours[2] |
| Optimal Solvent | 100% Ethanol[1][2][3] | Ethanol (B145695):Water (70:30, v/v)[4] |
| Solvent Consumption | Lower | Higher |
| Energy Consumption | 228.6 times less than maceration[1][2][3] | Significantly Higher |
| Temperature | Controlled (e.g., 300 W microwave power)[1][2][3] | Room Temperature |
| Carbon Emission | 228.6 times less than maceration[1][2][3] | Significantly Higher |
Experimental Protocols
Microwave-Assisted Extraction (MAE)
This protocol is based on the optimized conditions for the extraction of sesquiterpene lactones from Inula helenium roots, a member of the Asteraceae family.[1][2][3]
Materials and Equipment:
-
Dried and powdered plant material (e.g., Helianthus tuberosus tubers or leaves)
-
Ethanol (100%)
-
Microwave extraction system
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into the microwave extraction vessel.
-
Add 100% ethanol at a liquid-to-sample ratio of 30:1 (mL/g).
-
Set the microwave power to 300 W and the irradiation time to 5 minutes.
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract to separate the solid plant residue from the liquid.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract containing this compound.
Maceration
This protocol is a standard conventional method for the extraction of bioactive compounds from plant materials.[4]
Materials and Equipment:
-
Dried and powdered plant material (e.g., Helianthus tuberosus tubers or leaves)
-
Ethanol:Water solution (70:30, v/v)
-
Erlenmeyer flask or beaker
-
Shaker or magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into an Erlenmeyer flask.
-
Add the 70% ethanol solution to the flask, ensuring the plant material is fully submerged.
-
Seal the flask and place it on a shaker or use a magnetic stirrer to provide continuous agitation.
-
Allow the maceration to proceed at room temperature for 3.5 hours.
-
Filter the mixture to separate the plant residue.
-
Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.
Visualizing the Process
To better understand the workflow and the comparative advantages of each method, the following diagrams have been generated.
Caption: General experimental workflow for the extraction of this compound.
References
- 1. Microwave-assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jerusalem artichoke (Helianthus tuberosus L.) as a medicinal plant and its natural products | Cellular and Molecular Biology [cellmolbiol.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
